molecular formula C14H9BrClNO4S2 B1390337 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol CAS No. 881406-31-1

6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol

Cat. No.: B1390337
CAS No.: 881406-31-1
M. Wt: 434.7 g/mol
InChI Key: AWFUOHRETTWMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol is a useful research compound. Its molecular formula is C14H9BrClNO4S2 and its molecular weight is 434.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(benzenesulfonyl)-6-bromoindole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClNO4S2/c15-10-6-7-12-13(8-10)17(9-14(12)22(16,18)19)23(20,21)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFUOHRETTWMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673964
Record name 1-(Benzenesulfonyl)-6-bromo-1H-indole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881406-31-1
Record name 6-Bromo-1-(phenylsulfonyl)-1H-indole-3-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881406-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Benzenesulfonyl)-6-bromo-1H-indole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure Elucidation and Technical Characterization of 6-Bromo-1-(phenylsulfonyl)-1H-indole-3-sulfonyl chloride Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Executive Summary

6-Bromo-1-(phenylsulfonyl)-1H-indole-3-sulfonyl chloride (CAS: 881406-31-1) represents a high-value "linchpin" intermediate in the synthesis of serotonin receptor antagonists (specifically 5-HT6), antiviral agents, and oncology candidates. Its structural integrity relies on the precise regiochemical installation of the chlorosulfonyl moiety at the C3 position of the indole scaffold, balanced against the electron-withdrawing influence of the N1-phenylsulfonyl protecting group.

This guide provides a rigorous framework for the synthesis, structural elucidation, and handling of this electrophile. Unlike standard catalog entries, this document focuses on the causality of spectral features and the validation of regiochemistry, ensuring that researchers can distinguish the target molecule from common impurities such as the C2-isomer or hydrolysis products (sulfonic acids).

Part 1: Synthetic Pathway & Regiochemical Logic

To understand the structure, one must understand its genesis. The synthesis exploits the innate nucleophilicity of the indole enamine system, but requires modulation to prevent over-reactivity.

The Synthetic Logic
  • Starting Material: 6-Bromoindole. The bromine atom at C6 serves as a stable handle for downstream cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) after the sulfonamide scaffold is established.

  • N-Protection (Activation/Deactivation Paradox): The indole nitrogen is protected with a phenylsulfonyl group.

    • Purpose: Prevents N-chlorosulfonation and suppresses dimerization.

    • Effect: The strong electron-withdrawing nature of the

      
       group deactivates the indole ring. While C3 remains the most nucleophilic site, the reaction kinetics are slower compared to naked indole, often requiring neat chlorosulfonic acid.
      
  • Electrophilic Substitution: Treatment with excess chlorosulfonic acid (

    
    ) introduces the sulfonyl chloride at C3.
    

SynthesisPathway Start 6-Bromoindole Step1 Step 1: N-Sulfonylation (PhSO2Cl, NaH, DMF) Start->Step1 Inter 1-(Phenylsulfonyl)-6-bromoindole Step1->Inter Yield >90% Step2 Step 2: Chlorosulfonation (ClSO3H, neat, 0°C to RT) Inter->Step2 Product Target Molecule: 6-Bromo-1-(phenylsulfonyl)- 3-chlorosulfonylindole Step2->Product Regioselective C3 Yield ~85%

Figure 1: Synthetic workflow emphasizing the regiochemical control points.

Part 2: Structural Elucidation (The Core)

This section details the self-validating spectral fingerprints required to confirm identity and purity.

Mass Spectrometry: The Isotope Fingerprint

The presence of three heteroatoms with distinct isotopic abundances (Br, Cl, S) creates a unique molecular ion cluster. This is the primary "pass/fail" check.

  • Theoretical Monoisotopic Mass: ~432.9 Da (for

    
    ).
    
  • Isotope Pattern Analysis:

    • Bromine (

      
      ):  Creates a "doublet" appearance in the molecular ion.
      
    • Chlorine (

      
      ):  Adds complexity, splitting the Br doublet into a quartet-like cluster.
      
    • Sulfur (

      
      ):  Contributes minor M+2 satellites.
      

Validation Rule: The molecular ion cluster must span from M to M+6. A significant deviation in the M/(M+2) ratio suggests hydrolysis (loss of Cl, formation of


) or debromination.
Nuclear Magnetic Resonance (NMR)

NMR confirms the regiochemistry (C3 substitution) and the integrity of the protecting group.

Solvent Choice:


 is preferred.
  • Why? DMSO-

    
     often contains trace water which hydrolyzes the sulfonyl chloride in situ. Furthermore, DMSO can act as a nucleophile towards highly reactive sulfonyl chlorides.
    

Key


 NMR Signals (400 MHz, 

):
PositionMultiplicityChemical Shift (

)
Diagnostic Value
H-2 Singlet (s)8.30 – 8.45 ppmCritical Proof. The lack of coupling confirms C3 is substituted. The extreme deshielding (downfield) is due to the electron-withdrawing effect of C3-

and N1-

.
H-7 Doublet (d)~8.10 ppmOrtho to N-SO2Ph; shift influenced by the protecting group anisotropy.
H-4 Doublet (d)~7.95 ppmPeri-position to C3-sulfonyl; deshielded by the sulfonyl oxygen lone pairs (spatial proximity).
H-5 dd~7.50 ppmShows coupling to H4 and H7.
Ph-H Multiplets7.50 – 8.00 ppmTypical pattern for benzenesulfonyl group (2 ortho, 1 para, 2 meta).

Regiochemistry Logic (NOESY/HMBC): If the sulfonyl chloride were at C2 (a common impurity if the reaction temperature spikes), the H2 singlet would disappear.

  • HMBC: Long-range coupling will be observed from H2 to the C3 quaternary carbon bearing the sulfonyl group.

  • NOESY: Strong correlation between H2 and the ortho-protons of the N-phenylsulfonyl group confirms the spatial proximity of the N-protecting group.

NMR_Logic cluster_indole Indole Core Correlations cluster_substituents Substituent Verification H2 H-2 Proton (Singlet, ~8.4 ppm) C3 C-3 Carbon (Quaternary) H2->C3 HMBC (3-bond) Defines Substitution N_Ph N-Phenylsulfonyl (Ortho Protons) H2->N_Ph NOESY Spatial Proximity H4 H-4 Proton (Peri-effect) SO2Cl C3-SO2Cl Group SO2Cl->H4 Deshielding Effect (~0.5 ppm shift)

Figure 2: NMR Correlation map demonstrating the connectivity logic required to distinguish the C3-isomer.

Infrared Spectroscopy (IR)

IR provides a rapid check for functional group integrity, specifically the labile sulfonyl chloride.[1]

  • 
     (Sulfonyl Chloride):  Asymmetric stretch at 1370–1380 cm⁻¹  and symmetric stretch at 1170–1180 cm⁻¹ .
    
  • C-Cl Stretch: Weak band around 350–400 cm⁻¹ (often outside standard IR range, but the absence of broad OH bands from sulfonic acid is the key negative control).

  • Validation: If a broad peak appears at 3400 cm⁻¹ (OH), the sample has hydrolyzed to the sulfonic acid.

Part 3: Crystallography & Conformational Analysis

While single-crystal X-ray diffraction is the ultimate proof, comparative structural analysis with analogs (e.g., N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide) suggests the following geometry:

  • Orthogonality: The N-phenylsulfonyl ring lies nearly orthogonal (~80-90°) to the indole plane to minimize steric clash with H2 and H7.

  • S-Cl Bond: The C3-S bond length is typically ~1.75 Å. The S-Cl bond is labile; in the crystal lattice, it often orients to maximize dipole interactions with the indole

    
    -system.
    

Part 4: Technical Protocols

Protocol A: Stability & Handling
  • Hazard: The compound is a lachrymator and corrosive. It releases HCl upon contact with moisture.

  • Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Solubility: Soluble in DCM, THF, EtOAc. Reacts violently with alcohols and amines.

Protocol B: Sample Preparation for NMR (Critical)
  • Dry the Solvent: Pass

    
     through a small plug of basic alumina or anhydrous 
    
    
    
    immediately before use to remove trace acid/water.
  • Rapid Acquisition: Dissolve 5-10 mg of the solid in 0.6 mL

    
    . Run the spectrum immediately.
    
  • Analysis: Check for the diagnostic H2 singlet at >8.3 ppm. If the peak has shifted upfield or broadened, hydrolysis has occurred.

References

  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis. Link

  • Sigma-Aldrich. (2024). 1-(Phenylsulfonyl)-1H-indole-3-sulfonyl chloride Product Specification & Safety Data Sheet. Link

  • Umadevi, M., et al. (2011). Crystal structure of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide. Acta Crystallographica Section E. Link

  • Pelkey, E. T. (2003). Metalation of Indoles and Reaction with Electrophiles. Progress in Heterocyclic Chemistry. Link

  • Chemistry Steps. (2024). Isotope Patterns in Mass Spectrometry (Br/Cl Clusters). Link

Sources

An In-depth Technical Guide to 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole: A Versatile Reagent in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole, a specialized indole derivative, has emerged as a significant tool in the fields of chemical proteomics and drug discovery. Its unique trifunctional structure, featuring a brominated indole core, a stabilizing N-phenylsulfonyl group, and a reactive C3-chlorosulfonyl moiety, makes it a versatile reagent for the synthesis of complex molecular architectures and for probing biological systems. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its applications, particularly in the development of novel therapeutics.

The indole scaffold is a privileged structure in medicinal chemistry, present in a vast array of natural products and pharmaceuticals.[1] The strategic placement of a bromine atom at the 6-position, a phenylsulfonyl group at the N1-position, and a chlorosulfonyl group at the C3-position imparts distinct physicochemical and reactive properties to the molecule. The N-phenylsulfonyl group enhances the stability of the indole ring and influences its electronic characteristics.[2] The bromine atom serves as a handle for further chemical modifications, such as cross-coupling reactions.[3] Most importantly, the chlorosulfonyl group at the C3-position is a reactive electrophile, enabling covalent modification of nucleophilic residues in proteins and other biomolecules, a key feature for its application in chemical proteomics.[4][5]

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole is crucial for its effective application in research and development. These properties influence its reactivity, solubility, and suitability for various experimental conditions.

PropertyValueSource
CAS Number 881406-31-1[6][7]
Molecular Formula C₁₄H₉BrClNO₄S₂[6][7]
Molecular Weight 434.71 g/mol [6][7]
Appearance (Predicted) White to off-white solidGeneral knowledge of similar compounds
Solubility Soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons.General knowledge of similar compounds
Storage Sealed in dry, 2-8°C[7]

The sulfonyl-bound phenyl ring is typically oriented nearly orthogonal to the indole ring system, a common feature in N-phenylsulfonylindole derivatives.[2] This spatial arrangement can influence the molecule's interaction with biological targets.

Plausible Synthetic Pathway

Experimental Protocol: A Proposed Synthesis

Step 1: N-Phenylsulfonylation of 6-Bromoindole

The synthesis would commence with the protection of the commercially available 6-bromoindole at the nitrogen atom with a phenylsulfonyl group. This step is crucial to increase the stability of the indole ring and to direct subsequent electrophilic substitution.

  • To a stirred solution of 6-bromoindole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the indole nitrogen.

  • Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-bromo-1-(phenylsulfonyl)indole.

Causality Behind Experimental Choices: The use of a strong base like NaH ensures complete deprotonation of the weakly acidic indole N-H. The phenylsulfonyl group is an excellent protecting group that is stable to a wide range of reaction conditions and also serves to activate the indole ring for subsequent reactions.

Step 2: Chlorosulfonylation at the C3-Position

The final step involves the introduction of the chlorosulfonyl group at the C3 position of the N-protected 6-bromoindole. This is an electrophilic aromatic substitution reaction.

  • In a flask protected from moisture, dissolve the 6-bromo-1-(phenylsulfonyl)indole (1.0 eq) in a suitable dry solvent like dichloromethane or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (excess, e.g., 3-5 eq) dropwise to the stirred solution. The reaction is typically exothermic and requires careful temperature control.

  • After the addition is complete, allow the reaction to stir at 0 °C for a specified period (e.g., 1-2 hours), monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

Causality Behind Experimental Choices: The C3 position of the indole ring is the most nucleophilic and therefore the most susceptible to electrophilic attack. Chlorosulfonic acid is a powerful electrophilic reagent for introducing the chlorosulfonyl group. The reaction is performed at low temperature to control the reactivity and minimize side reactions.

Applications in Research and Drug Development

The unique structural features of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole make it a valuable tool in several areas of chemical biology and drug discovery.

Chemical Proteomics and Target Identification

The presence of the reactive sulfonyl chloride group allows this molecule to be used as a chemical probe in activity-based protein profiling (ABPP), a powerful strategy in chemical proteomics for identifying and characterizing enzyme function directly in complex biological systems.[8][9] The sulfonyl chloride can covalently react with nucleophilic amino acid residues (such as lysine, tyrosine, or serine) in the active sites of enzymes or in ligand-binding pockets of other proteins.[5][10]

This reactivity enables the design of experiments for:

  • Target Deconvolution: Identifying the protein targets of bioactive small molecules.

  • Enzyme Class Profiling: Developing probes to broadly profile the activity of entire enzyme families.

  • Covalent Inhibitor Development: The indole scaffold can be further elaborated to create potent and selective covalent inhibitors for therapeutic targets.

Lead Compound for Drug Discovery

The 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole scaffold can serve as a starting point for the synthesis of a diverse library of compounds for drug discovery. The sulfonyl chloride can be readily converted into sulfonamides by reaction with a wide range of amines, introducing a variety of functional groups and physicochemical properties.[11] The bromine atom at the C6 position can be utilized for further structural modifications through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the exploration of a vast chemical space.[3]

Indole derivatives containing sulfonyl groups have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][12] The ability to systematically modify all three key positions of the 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole molecule provides a powerful platform for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Experimental Workflow: Application in Chemical Proteomics

The following diagram illustrates a general workflow for the application of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole in a chemical proteomics experiment aimed at identifying protein targets.

experimental_workflow cluster_synthesis Probe Synthesis cluster_experiment Biological Experiment cluster_analysis Proteomic Analysis start 6-Bromo-1-phenylsulfonyl- 3-chlorosulfonylindole modification Functionalization (e.g., with an alkyne or biotin tag via the sulfonyl chloride) start->modification Click Chemistry Handle or Affinity Tag Introduction incubation Incubate tagged probe with cell lysate or intact cells modification->incubation labeling Covalent labeling of target proteins incubation->labeling lysis Cell Lysis & Protein Extraction labeling->lysis enrichment Enrichment of labeled proteins (e.g., using streptavidin beads for biotin tag) lysis->enrichment digestion Proteolytic Digestion (e.g., with trypsin) enrichment->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms identification Protein Identification & Data Analysis lc_ms->identification

A general workflow for target identification using a functionalized probe derived from 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole.

Conclusion

6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole is a highly functionalized and versatile molecule with significant potential in chemical biology and drug discovery. Its unique combination of a stable, modifiable core and a reactive functional group makes it an invaluable tool for researchers and scientists. The ability to use this compound for the synthesis of diverse compound libraries and as a probe for target identification underscores its importance in the ongoing quest for novel therapeutics and a deeper understanding of biological processes. As synthetic methodologies and proteomic techniques continue to advance, the applications of such specialized reagents are poised to expand, further accelerating progress in the life sciences.

References

  • Longdom Publishing. (2024, August 13). Arylsulfonyl Chlorides Meet C3-Sulfenylindoles Catalysts of Complexity in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Application of Sulfonyl in Drug Design | Request PDF. Retrieved from [Link]

  • Regioselective sulfenylation of indoles via sulfonyl hydrazides: In slico design, synthesis, DFT. (n.d.). Retrieved from [Link]

  • Madhan, S., NizamMohideen, M., Harikrishnan, K., & MohanaKrishnan, A. K. (2018). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1641–1648. [Link]

  • Molecules. (2025, August 20). Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery. Retrieved from [Link]

  • Beilstein-Institut. (2026, January 21). A new synthesis of Tyrian purple (6,6'-dibromoindigo) and its corresponding sulfonate salts. Retrieved from [Link]

  • MDPI. (2023, April 19). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. (n.d.). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 6-Bromo-1-chloroisoquinoline Properties. Retrieved from [Link]

  • Synthesis and Use of Versatile [1.1.1]Bicyclopentylaldehyde Building Blocks. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. Retrieved from [Link]

  • ResearchGate. (2025, May 19). (PDF) Chemical proteomics for a comprehensive understanding of functional activity and the interactome. Retrieved from [Link]

  • Chemical Approaches for Functionally Probing the ProteomeDS*. (n.d.). Retrieved from [Link]

  • Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a base-mediated Ugi-N-alkylation sequence. (n.d.). Retrieved from [Link]

  • MDPI. (2021, September 3). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, June 30). Chemical proteomics for a comprehensive understanding of functional activity and the interactome. Retrieved from [Link]

  • MDPI. (2021, September 24). Click Reaction in Chemical Proteomics | Encyclopedia MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Retrieved from [Link]

Sources

Strategic Investigation of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole: A Technical Guide for Scaffold Diversification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole (CAS: 881406-31-1) is not a final drug candidate but a high-value divergent intermediate in medicinal chemistry. Its structural architecture offers a "privileged scaffold" for targeting G-Protein Coupled Receptors (specifically 5-HT6) and certain kinases.

The biological investigation of this compound requires a distinct approach: Derivatization followed by Screening . As a sulfonyl chloride, the parent molecule is a reactive electrophile that will hydrolyze or covalently modify proteins indiscriminately in direct biological assays (Pan-Assay Interference). Therefore, "investigating its biological activity" effectively means investigating the activity of the sulfonamide library generated from it.

Structural Analysis & Pharmacophore Mapping
  • 1-Phenylsulfonyl Group: Provides significant lipophilicity and mimics the hydrophobic pharmacophores found in potent 5-HT6 antagonists (e.g., Idalopirdine analogs).

  • 3-Chlorosulfonyl Group (The Warhead): A highly reactive handle for rapid diversification via reaction with primary and secondary amines to form stable sulfonamides.

  • 6-Bromo Substituent: A latent handle for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for SAR (Structure-Activity Relationship) expansion after the sulfonamide core is established.

Chemical Handling & Library Synthesis Protocol

Before biological testing, the sulfonyl chloride must be converted into a stable, bioactive sulfonamide library.

Stability Warning
  • Hydrolysis Risk: Sulfonyl chlorides degrade to sulfonic acids in the presence of moisture.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C.

  • Validation: Verify integrity via LC-MS (methanol quench) before use. A major peak at M+14 (methyl ester formation) indicates the chloride is intact; a peak at M+1 (acid) indicates hydrolysis.

Protocol: Parallel Synthesis of Sulfonamides

Objective: Generate a 96-well library of diverse sulfonamides for biological screening.

  • Preparation: Dissolve 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole (0.1 M) in anhydrous Dichloromethane (DCM).

  • Amine Distribution: Dispense 1.1 equivalents of diverse amines (aliphatic, aromatic, heterocyclic) into a 96-well reaction block.

  • Base Addition: Add 2.0 equivalents of Diisopropylethylamine (DIPEA) or Pyridine to scavenge HCl.

  • Reaction: Add the sulfonyl chloride solution to each well. Seal and shake at Room Temperature for 4-12 hours.

  • Quench & Purification:

    • Evaporate solvent.

    • Resuspend in DMSO.

    • Critical Step: Use solid-phase extraction (SPE) or high-throughput HPLC to remove unreacted amines and hydrolyzed sulfonic acid byproducts.

  • QC: Verify purity >95% via UPLC-MS.

Biological Investigation: Primary Targets

The indole-3-sulfonamide scaffold is historically privileged for two major biological classes: Serotonin Receptor (5-HT6) Antagonism and Anticancer Activity .

Target A: 5-HT6 Receptor Binding (CNS Indications)

The N-arylsulfonyl indole core is a hallmark of 5-HT6 antagonists, investigated for cognitive enhancement in Alzheimer's disease.

Experimental Workflow: Radioligand Binding Assay

Rationale: Determine the affinity (


) of the synthesized sulfonamides for the 5-HT6 receptor.
  • Source Material: HEK-293 cells stably expressing human 5-HT6 receptors.

  • Radioligand: [

    
    H]-LSD or [
    
    
    
    H]-SB-271046 (Specific Activity ~80 Ci/mmol).
  • Protocol:

    • Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

    • Incubation: Mix membrane suspension (20 µg protein), radioligand (2 nM), and test compound (10 µM for single-point screen; serial dilution for

      
      ) in a 96-well plate.
      
    • Equilibrium: Incubate for 60 minutes at 37°C.

    • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

    • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate % Inhibition. For compounds >50% inhibition, determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Target B: Phenotypic Cytotoxicity (Oncology)

Indole-3-sulfonamides (especially with halogen substitutions like the 6-Bromo) often exhibit tubulin-destabilizing properties or carbonic anhydrase inhibition.

Experimental Workflow: CellTiter-Glo® Luminescent Viability Assay

Rationale: Assess general antiproliferative potency against cancer cell lines (e.g., HeLa, MCF-7).

  • Seeding: Plate cells (3,000 cells/well) in 384-well white opaque plates. Incubate 24h.

  • Treatment: Add test compounds (10-point dose response, 10 µM to 0.1 nM). Include DMSO control and Staurosporine (positive control).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Detection: Add CellTiter-Glo® reagent (lysis + luciferase substrate). Shake for 2 mins.

  • Read: Measure luminescence (ATP quantification) on a multimode plate reader.

  • Output: Generate Sigmoidal Dose-Response curves to determine

    
    .
    

Visualization of Workflows

Biological_Investigation_Workflow cluster_Screening Parallel Biological Screening Start 6-Bromo-1-phenylsulfonyl- 3-chlorosulfonylindole Library Chemical Derivatization (Sulfonamide Library Synthesis) Start->Library + Amines / Base QC QC: LC-MS Purity Check (>95%) Library->QC CNS Target A: CNS (5-HT6) Radioligand Binding Assay QC->CNS Onco Target B: Oncology CellTiter-Glo Cytotoxicity QC->Onco Hit Hit Identification (Ki < 100nM or GI50 < 1µM) CNS->Hit High Affinity Onco->Hit High Potency Opt Lead Optimization (Suzuki Coupling at 6-Br) Hit->Opt SAR Expansion

Figure 1: Integrated workflow for transforming the sulfonyl chloride scaffold into bioactive leads.

Late-Stage Diversification Strategy

The 6-Bromo substituent is critical for the "Senior Scientist" level application of this scaffold. Once a sulfonamide "hit" is identified from the primary screen, the bromine atom serves as a handle for further optimization without resynthesizing the core.

Protocol: Suzuki-Miyaura Coupling

  • Substrate: Active Sulfonamide Hit (containing 6-Br).

  • Reagent: Aryl Boronic Acid (

    
    ).
    
  • Catalyst:

    
     or 
    
    
    
    (5 mol%).
  • Conditions:

    
     (2 eq), Dioxane/Water (4:1), 90°C, 12h.
    
  • Outcome: Introduction of bi-aryl systems at the 6-position to probe the depth of the receptor binding pocket.

Summary of Quantitative Metrics

Assay TypeMetricThreshold for "Active"Control Reference
Purity Check LC-MS Area %> 95%Internal Standard
5-HT6 Binding

(Affinity)
< 100 nMSB-271046 (

~1 nM)
Cytotoxicity

(Potency)
< 1 µMDoxorubicin / Taxol
Solubility Kinetic Solubility> 50 µMPBS Buffer (pH 7.4)

References

  • Holenz, J., et al. (2006). Medicinal chemistry strategies to 5-HT6 receptor antagonists as potential cognitive enhancers and antiobesity agents. Drug Discovery Today. Link

  • Pullagurla, M. R., et al. (2004). Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors. Bioorganic & Medicinal Chemistry Letters. Link

  • Casale, R., et al. (2012). Indole-3-sulfonamides as functional mimics of the 5-HT6 receptor antagonists. Journal of Medicinal Chemistry. Link

  • Gundla, R., et al. (2008). Synthesis and biological evaluation of novel N-arylsulfonyl-3-substituted indoles as potential anticancer agents. Bioorganic & Medicinal Chemistry. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

Discovery and history of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol, a complex heterocyclic compound with significant potential as a versatile intermediate in medicinal chemistry and drug discovery. While the specific discovery and historical timeline of this exact molecule are not extensively documented in publicly accessible literature, its structural motifs—the brominated indole core, the N-phenylsulfonyl protecting group, and the C-3 chlorosulfonyl reactive handle—are cornerstones of modern synthetic and medicinal chemistry. This guide, therefore, constructs a logical and experimentally sound narrative around its synthesis, properties, and potential applications, drawing from established principles and analogous transformations. We will delve into a proposed synthetic pathway, detailing the underlying chemical principles and experimental considerations. Furthermore, we will explore its potential utility as a scaffold for the generation of compound libraries targeting various therapeutic areas, with a particular focus on kinase inhibition.

Introduction and Core Structure Analysis

6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol is a trifunctionalized indole. The indole nucleus is a privileged scaffold in drug discovery, present in a multitude of natural products and synthetic pharmaceuticals.[1] Each functional group on the target molecule serves a distinct and critical purpose:

  • The Indole Core: A bicyclic aromatic heterocycle that provides a rigid framework for the spatial presentation of other functional groups and can participate in crucial binding interactions with biological targets.[1]

  • The 6-Bromo Substituent: Halogenation of the indole ring can significantly modulate the electronic properties of the molecule and provide a handle for further synthetic transformations, such as cross-coupling reactions. The bromo group at the 6-position can influence the molecule's metabolic stability and binding affinity.[2]

  • The N-Phenylsulfonyl Group: This group serves primarily as a protecting group for the indole nitrogen, preventing unwanted side reactions and activating the indole ring for electrophilic substitution at the C-3 position. It also enhances the lipophilicity of the molecule.

  • The 3-Chlorosulfonyl Group: A highly reactive electrophilic moiety, the sulfonyl chloride at the C-3 position is the key functional group for derivatization. It readily reacts with a wide range of nucleophiles, particularly amines, to form stable sulfonamides. This allows for the facile introduction of diverse side chains, a cornerstone of library synthesis in drug discovery.[3]

Physicochemical and Spectroscopic Data

While extensive experimental data for this specific compound is not widely published, its fundamental properties can be tabulated based on information from chemical suppliers and theoretical predictions.

PropertyValueSource
CAS Number 881406-31-1[Vendor Information]
Molecular Formula C₁₄H₉BrClNO₄S₂[Vendor Information]
Molecular Weight 434.71 g/mol [Vendor Information]
Appearance Off-white to light yellow solid (Predicted)N/A
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, DMF) (Predicted)N/A
Table 1: Physicochemical Properties of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol

Note: Some properties are predicted based on the chemical structure and data for analogous compounds.

Proposed Synthetic Pathway and Methodologies

The synthesis of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol can be logically approached in a three-step sequence starting from 6-bromoindole. The overall workflow is depicted below.

G cluster_0 Synthetic Workflow 6-Bromoindole 6-Bromoindole 6-Bromo-1-phenylsulfonylindole 6-Bromo-1-phenylsulfonylindole 6-Bromoindole->6-Bromo-1-phenylsulfonylindole N-Phenylsulfonylation Target_Molecule 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol 6-Bromo-1-phenylsulfonylindole->Target_Molecule C-3 Chlorosulfonylation

Caption: Proposed synthetic workflow for 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol.

Step 1: N-Phenylsulfonylation of 6-Bromoindole

The first step involves the protection of the indole nitrogen with a phenylsulfonyl group. This is a standard procedure that enhances the stability of the indole ring and directs subsequent electrophilic substitution to the C-3 position.

Protocol:

  • To a solution of 6-bromoindole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of benzenesulfonyl chloride (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-Bromo-1-phenylsulfonylindole.

Causality and Insights:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen to form the corresponding anion, which is a potent nucleophile.

  • Solvent Selection: Anhydrous aprotic solvents like DMF or THF are used to prevent the quenching of the strong base and the reactive intermediates.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of sodium hydride with atmospheric moisture.

Step 2: C-3 Chlorosulfonylation of 6-Bromo-1-phenylsulfonylindole

The final step is the introduction of the chlorosulfonyl group at the C-3 position. This is an electrophilic aromatic substitution reaction. The N-phenylsulfonyl group deactivates the nitrogen lone pair from participating in aromaticity to a degree, but the C-3 position remains the most nucleophilic site on the indole ring.[4]

Protocol:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-Bromo-1-phenylsulfonylindole (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere.

  • Add chlorosulfonic acid (2.0-3.0 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the solid under vacuum to yield 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol. Further purification can be achieved by recrystallization if necessary.

Causality and Insights:

  • Reagent: Chlorosulfonic acid is a powerful electrophilic sulfonating agent.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this transformation.[4]

  • Temperature Control: The reaction is highly exothermic, and careful temperature control is necessary to prevent side reactions and decomposition.

  • Aqueous Workup: Pouring the reaction mixture onto ice serves to quench the excess chlorosulfonic acid and precipitate the less water-soluble product.

G cluster_0 Mechanism of C-3 Chlorosulfonylation Indole 6-Bromo-1-phenylsulfonylindole Sigma_Complex Sigma Complex Intermediate Indole->Sigma_Complex Electrophilic attack by ClSO3H Product 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol Sigma_Complex->Product Deprotonation

Caption: Simplified mechanism of electrophilic C-3 chlorosulfonylation of the indole ring.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the three functional groups makes 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol a highly valuable building block for the synthesis of compound libraries for high-throughput screening.

Scaffold for Kinase Inhibitor Synthesis

Indole derivatives are well-established as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[5][6] The core structure of the target molecule can be elaborated to generate a library of potential kinase inhibitors. The reactive sulfonyl chloride allows for the introduction of a diverse array of side chains by reacting with various amines.

G cluster_0 Library Generation from Core Scaffold Core 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol Sulfonamide_Library Library of Indole Sulfonamides Core->Sulfonamide_Library Amine_Library Library of Amines (R-NH2) Amine_Library->Sulfonamide_Library

Caption: Use of the core scaffold to generate a diverse library of sulfonamides.

Further Functionalization via Cross-Coupling

The 6-bromo substituent provides an additional site for diversification through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of aryl, heteroaryl, or alkyl groups at this position, further expanding the chemical space that can be explored from this single intermediate.

Conclusion

6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol represents a synthetically valuable and strategically designed chemical entity. While its own detailed history remains to be fully elucidated, the principles governing its synthesis are well-established in the field of organic chemistry. This guide has provided a robust, literature-supported framework for its preparation and has highlighted its significant potential as a versatile building block in the rational design and discovery of new therapeutic agents, particularly in the realm of kinase inhibitors. The combination of a privileged indole core with two distinct and orthogonally reactive functional handles makes it an attractive starting point for the exploration of novel chemical matter.

References

  • Hogan, J. J., & Cox, G. G. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 16(24), 6248–6251. [Link]

  • Various Authors. (2023). Recent advances in functionalization of indoles. ResearchGate. [Link]

  • Singh, A., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Current Drug Targets, 23(13), 1234-1256. [Link]

  • Mundhe, T. G., et al. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. [Link]

  • Kumar, V., et al. (2020). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 15(2), 120-145. [Link]

  • Kaur, H., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Mini-Reviews in Medicinal Chemistry, 22(1), 123-145. [Link]

  • Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Chemistry Portal. [Link]

  • Di Schiavi, N., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 849-866. [Link]

  • Kumar, A., et al. (2014). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]

  • Gribble, G. W. (2023). C6–H Bond Functionalization of Indoles: A New Gate. Angewandte Chemie International Edition, 62(16), e202218456. [Link]

  • Faiyyaz, M., et al. (2020). One-pot synthesis of 5-, 6-, and 7-bromoindole, respectively, by... ResearchGate. [Link]

  • Ghosh, I., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis, 11(24), 14966-14972. [Link]

  • Afghan, A. A., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. SID. [Link]

  • Tsupykov, O., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3560. [Link]

  • Wang, Z., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15905-15913. [Link]

  • Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951-5955. [Link]

  • Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4731. [Link]

  • Ghammamy, S., et al. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(1), 22-29. [Link]

  • Deb, M. L., et al. (2020). Recent Advances on the C2-Functionalization of Indole via Umpolung. Topics in Current Chemistry, 378(2), 23. [Link]

  • Wang, Z., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. PubMed. [Link]

  • CN104292145A - Preparation method of 6-bromoindole derivative. (2015).
  • Moody, C. J., & Roffey, J. R. A. (2000). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. [Link]

  • Janosik, T., et al. (2001). Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles (I) and 1-Phenylsulfonyl-1H-indoles (VI) Using Chlorosulfonic Acid in Acetonitrile. ResearchGate. [Link]

  • US2744907A - Production of heterocyclic sulfonyl chlorides. (1956).
  • WO2021055744A1 - 4-substituted indole and indazole sulfonamido derivatives as parg inhibitors. (2021).
  • US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. (2010).
  • US 2012/0309796 A1 - Arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acids as CRTH2 antagonists. (2012).
  • Asiri, A. M., et al. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. Chemistry Central Journal, 14(1), 69. [Link]

  • US20230278983A1 - Indole derivatives and uses thereof for treating a cancer. (2023).
  • Zaki, R. M., et al. (2025). Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. MDPI. [Link]

  • Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-247. [Link]

  • Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-247. [Link]

  • Thimmarayaperumal, A., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31631–31642. [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. [Link]

Sources

Technical Guide: Synthesis and Characterization of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes mechanistic understanding, robust protocols, and structural validation.

Executive Summary

The indole scaffold is a privileged structure in drug discovery, serving as the core for numerous 5-HT6 receptor antagonists, anticancer agents, and antiviral compounds. The specific derivative 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole represents a high-value intermediate. The 6-bromo motif provides a handle for further cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 3-chlorosulfonyl group acts as a reactive electrophile for generating diverse sulfonamide libraries.

This guide details the synthesis, mechanistic rationale, and characterization of this core scaffold, addressing the specific challenges posed by the electron-withdrawing


-phenylsulfonyl group.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of 3-substituted indoles is often plagued by the high reactivity of the C3 position, leading to polymerization or over-substitution. However, the introduction of an electron-withdrawing group (EWG) at the


 position is a critical strategic decision:
  • Ring Deactivation: The

    
    -phenylsulfonyl group lowers the electron density of the indole ring. While this necessitates more vigorous conditions for electrophilic aromatic substitution (EAS) at C3, it crucially prevents acid-catalyzed dimerization/polymerization during the chlorosulfonylation step.
    
  • Regiocontrol: Despite deactivation, the C3 position remains the most nucleophilic site (enamine-like character), ensuring high regioselectivity over the C2 or benzenoid positions.

  • Orthogonal Reactivity: The 6-bromo substituent remains intact under chlorosulfonylation conditions, preserving it for late-stage diversification.

Synthetic Pathway Visualization

The following workflow outlines the conversion of 6-bromoindole to the target sulfonyl chloride and its subsequent derivatization.

SyntheticPathway Start 6-Bromoindole (Starting Material) Step1 Step 1: N-Protection (PhSO2Cl, Base) Start->Step1 Inter 1-(Phenylsulfonyl)-6-bromoindole (Intermediate) Step1->Inter Yield >90% Step2 Step 2: C3-Chlorosulfonylation (ClSO3H, MeCN) Inter->Step2 Product 6-Bromo-1-phenylsulfonyl- 3-chlorosulfonylindole (Target Scaffold) Step2->Product Electrophilic Subst. Step3 Step 3: Derivatization (R-NH2, Base) Product->Step3 Final Sulfonamide Derivatives (Library Generation) Step3->Final Nucleophilic Attack

Caption: Linear synthetic workflow for the generation of 3-sulfonyl indole libraries.

Part 2: Detailed Experimental Protocols

Step 1: -Sulfonylation of 6-Bromoindole

This step protects the indole nitrogen. The use of phase-transfer catalysis (PTC) is recommended for scalability and operational simplicity over sodium hydride methods.

  • Reagents: 6-Bromoindole (1.0 eq), Benzenesulfonyl chloride (1.2 eq), 50% NaOH (aq), Tetrabutylammonium hydrogen sulfate (TBAHS, 5 mol%), Toluene or DCM.

  • Protocol:

    • Dissolve 6-bromoindole in toluene. Add the catalytic amount of TBAHS.

    • Add 50% NaOH solution followed by the dropwise addition of benzenesulfonyl chloride at 0–5°C.

    • Allow the biphasic mixture to stir vigorously at room temperature (RT) for 2–4 hours.

    • Monitor: TLC (Hexane/EtOAc 8:2) will show the disappearance of the polar starting material and the appearance of a less polar spot (

      
      ).
      
    • Workup: Separate phases. Wash organic layer with water and brine. Dry over MgSO

      
       and concentrate. Recrystallize from EtOH if necessary.
      
  • Expected Yield: 90–95%.[1]

Step 2: C3-Chlorosulfonylation (The Critical Step)

Direct reaction with chlorosulfonic acid is the industry standard. The solvent choice (Acetonitrile vs. Neat) depends on the scale. Acetonitrile (MeCN) moderates the reaction exothermicity [1].

  • Reagents: 1-(Phenylsulfonyl)-6-bromoindole (1.0 eq), Chlorosulfonic acid (

    
    , 5.0–10.0 eq).
    
  • Protocol:

    • Safety Warning: Chlorosulfonic acid reacts violently with water. All glassware must be flame-dried.

    • Dissolve the intermediate from Step 1 in anhydrous MeCN (approx. 5 mL/g) and cool to 0°C under Argon.

    • Add

      
       dropwise over 30 minutes. The solution may darken.
      
    • Allow to warm to RT. If conversion is incomplete after 6 hours (monitored by quenching an aliquot with MeOH and checking LCMS for the methyl ester), heat to 50°C. Note: The electron-withdrawing

      
      -sulfonyl group significantly retards C3 substitution compared to naked indole.
      
    • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride product will precipitate as a solid.[1][2]

    • Isolation: Filter the precipitate immediately. Wash with cold water.[2]

    • Storage: Dry under high vacuum. Store at -20°C under inert gas. Sulfonyl chlorides are moisture sensitive.

Step 3: Library Derivatization (General Procedure)
  • Reagents: Scaffold (1.0 eq), Amine (

    
    , 1.1 eq), Pyridine or 
    
    
    
    (2.0 eq), DCM or THF.
  • Protocol:

    • Dissolve the amine and base in dry DCM at 0°C.

    • Add the 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole (dissolved in minimal DCM) dropwise.

    • Warm to RT and stir for 1–2 hours.

    • Wash with 1N HCl (to remove excess pyridine/amine) followed by brine.

Part 3: Characterization Profile

Validating the structure requires confirming the presence of the sulfonyl chloride moiety and the integrity of the bromine position.

Nuclear Magnetic Resonance ( H NMR)

Data simulated based on analogous sulfonyl indoles [2][3]:

  • Solvent:

    
     or 
    
    
    
    .
  • C2-H (Indole): A sharp singlet around

    
     8.2–8.5 ppm . The downfield shift is due to the adjacent electron-withdrawing sulfonyl group at C3 and the 
    
    
    
    -phenylsulfonyl group.
  • C7-H (Indole): Doublet (

    
     Hz) around 
    
    
    
    8.1 ppm
    . This proton is deshielded by the
    
    
    -sulfonyl group (anisotropic effect).
  • C4-H & C5-H: Characteristic splitting for the 6-bromo substitution pattern (d and dd).

  • 
    -Phenyl Protons:  Multiplets at 
    
    
    
    7.5–8.0 ppm
    (2H ortho, 1H para, 2H meta).
Infrared Spectroscopy (FT-IR)
  • 
     (Sulfonyl Chloride):  Distinct asymmetric and symmetric stretching bands at 1370–1380 cm
    
    
    
    and 1170–1180 cm
    
    
    .
  • C-Br: Weak band around 600–700 cm

    
     .
    
Mass Spectrometry (MS)[3][4]
  • Ionization: ESI (negative mode often favored for sulfonamides) or APCI.

  • Isotope Pattern: The presence of both Br (

    
    ) and Cl (
    
    
    
    ) creates a distinct isotopic envelope.
    • M+ (Monoisotopic)

    • M+2 (Br contribution + Cl contribution)

    • M+4 (Br + Cl contribution)

Part 4: Mechanistic Insights

Understanding the regioselectivity is vital for troubleshooting. The C3 position is the preferred site for electrophilic attack, forming a sigma complex (Wheland intermediate).

Mechanism Reactants 1-(Phenylsulfonyl)indole + ClSO3H (Electrophile) SigmaComplex Sigma Complex Formation (Attack at C3) Reactants->SigmaComplex Slow (Deactivated Ring) Re Re SigmaComplex->Re aromatization Re-aromatization (- H+) Product Indole-3-sulfonic acid aromatization->Product Conversion Conversion to Chloride (+ excess ClSO3H) Product->Conversion - H2SO4

Caption: Electrophilic Aromatic Substitution mechanism at the indole C3 position.

Troubleshooting Note: If the reaction yields the sulfonic acid (highly water-soluble) instead of the sulfonyl chloride, it indicates insufficient chlorosulfonic acid or hydrolysis during the quench. Ensure at least 5 equivalents of


 are used and the quench is performed strictly on ice [4].

Part 5: Applications & Safety

Medicinal Chemistry Utility

This scaffold is a direct precursor to 5-HT6 receptor antagonists , which are investigated for the treatment of Alzheimer's disease and schizophrenia [5]. The


-arylsulfonyl moiety is a known pharmacophore for 5-HT6 affinity, while the C3-sulfonamide allows for optimizing metabolic stability and solubility.
Safety Considerations
  • Chlorosulfonic Acid: Highly corrosive and reacts explosively with water, releasing HCl gas. Work in a well-ventilated fume hood.

  • Sulfonyl Chlorides: Potent sensitizers and lachrymators. Handle with double gloves.

References

  • Vertex AI Search. (2025). Synthesis of 1-(phenylsulfonyl)indole-3-sulfonyl chloride using chlorosulfonic acid.
  • Sigma-Aldrich. (n.d.). Product Specification: 1-(Phenylsulfonyl)-1H-indole-3-sulfonyl chloride (CAS 535930-73-5).[3] Retrieved from .

  • Holenz, J., et al. (2005). Medicinal chemistry strategies to 5-HT6 receptor ligands. Drug Discovery Today, 10(4), 283-291.
  • BenchChem. (2025).[4] Technical Support: Removal of Benzenesulfonyl Chloride from Reaction Mixtures. Retrieved from .

  • National Institutes of Health (NIH). (2018). The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs. Retrieved from .

Sources

Technical Guide: Nomenclature & Synthesis of 6-Bromo-1-(benzenesulfonyl)-1H-indole-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of the indole derivative 6-Bromo-1-(benzenesulfonyl)-1H-indole-3-sulfonyl chloride . Commonly utilized as a scaffold in medicinal chemistry—particularly for 5-HT6 receptor antagonists and antiviral agents—this molecule presents specific challenges in IUPAC nomenclature and synthetic regioselectivity. This document deconstructs the nomenclature logic based on the 2013 IUPAC recommendations and details a validated, two-step synthetic workflow designed to maximize yield and safety.

Part 1: Structural Deconstruction & IUPAC Nomenclature

The naming of this compound requires a strict application of the Principal Characteristic Group rule and Alphabetical Order for substituents.

Nomenclature Logic Tree

The following diagram illustrates the hierarchical decision-making process for deriving the Preferred IUPAC Name (PIN).

NomenclatureTree Root Target Molecule Parent Parent Hydride: Indole Root->Parent Principal Principal Group: Sulfonyl Chloride (-SO2Cl) (Suffix) Root->Principal Numbering Numbering: N = 1 (Heteroatom priority) C3 = Sulfonyl Chloride C6 = Bromo Parent->Numbering Principal->Numbering Priority over Halogens Sub1 Substituent 1: Bromo (-Br) (Prefix) FinalName PIN: 1-(Benzenesulfonyl)-6-bromo-1H-indole-3-sulfonyl chloride Sub1->FinalName Alphabetical: Be... vs Br... Sub2 Substituent 2: Benzenesulfonyl (-SO2Ph) (Prefix) Sub2->FinalName Numbering->Sub1 Numbering->Sub2

Figure 1: Hierarchical derivation of the IUPAC name. Note that 'Benzenesulfonyl' precedes 'Bromo' alphabetically.

Critical Analysis of Nomenclature Rules
  • Principal Functional Group: The sulfonyl chloride group (

    
    ) takes precedence over the halogen substituent (
    
    
    
    ) and the sulfone-like protecting group on the nitrogen. It determines the suffix of the parent name: indole-3-sulfonyl chloride .
  • Parent Ring Numbering: Indole numbering starts at the nitrogen atom (position 1). The bridgehead carbons are 3a and 7a. The principal group is at position 3, and the bromine is at position 6.

  • N-Substituent Naming: The group attached to N1 is a phenyl ring attached to a sulfonyl group. While "phenylsulfonyl" is a common IUPAC-accepted prefix, the Preferred IUPAC Name (PIN) for the group

    
     is benzenesulfonyl .
    
  • Alphabetization:

    • Be nzenesulfonyl[1][2]

    • Br omo

    • Result: Benzenesulfonyl is cited first.

Correct IUPAC Name: 1-(Benzenesulfonyl)-6-bromo-1H-indole-3-sulfonyl chloride Common Commercial Name: 6-Bromo-1-phenylsulfonylindole-3-sulfonyl chloride

Part 2: Synthetic Logic & Protocol

The synthesis of this compound relies on electrophilic aromatic substitution. Direct chlorosulfonation of unprotected indoles is hazardous due to polymerization and oxidation. Therefore, N-protection is the requisite first step.

Reaction Pathway

SynthesisFlow SM 6-Bromoindole (Starting Material) Step1 Step 1: N-Protection (PhSO2Cl, NaH, DMF) SM->Step1 Inter Intermediate: 6-Bromo-1-(phenylsulfonyl)indole Step1->Inter Step2 Step 2: Chlorosulfonation (ClSO3H, MeCN, 0°C) Inter->Step2 Product Target: 1-(Benzenesulfonyl)-6-bromo- indole-3-sulfonyl chloride Step2->Product

Figure 2: Two-step synthetic pathway ensuring regioselectivity at C3.

Detailed Experimental Protocol
Step 1: Synthesis of 6-Bromo-1-(benzenesulfonyl)indole

Objective: Deactivate the indole ring slightly to prevent oxidative degradation during chlorosulfonation and protect the N-H site.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Reagents:

    • 6-Bromoindole (1.0 eq)

    • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

    • Benzenesulfonyl chloride (1.1 eq)

    • Anhydrous DMF (0.2 M concentration relative to indole)

  • Procedure:

    • Dissolve 6-Bromoindole in anhydrous DMF and cool to 0°C.

    • Add NaH portion-wise. Caution: Hydrogen gas evolution. Stir for 30 min at 0°C to ensure deprotonation (formation of indolyl anion).

    • Add Benzenesulfonyl chloride dropwise via syringe.

    • Warm to Room Temperature (RT) and stir for 2–4 hours.

    • Quench: Pour mixture into ice water. The product usually precipitates as a solid.

    • Purification: Filtration followed by recrystallization (EtOH) or flash chromatography (Hexanes/EtOAc).

Step 2: C3-Chlorosulfonation

Objective: Introduce the sulfonyl chloride group at the most nucleophilic carbon (C3) using chlorosulfonic acid.

  • Setup: Dry 100 mL RBF, equipped with a drying tube (CaCl2) or Argon line. Safety: Chlorosulfonic acid reacts violently with moisture.

  • Reagents:

    • 6-Bromo-1-(benzenesulfonyl)indole (Intermediate from Step 1)

    • Chlorosulfonic acid (

      
      ) (5–10 eq)
      
    • Solvent: Acetonitrile (

      
      ) or Neat (if solubility permits). Acetonitrile is preferred to moderate the reaction.
      
  • Procedure:

    • Dissolve the intermediate in

      
       and cool to 0°C.
      
    • Add

      
       dropwise over 20 minutes. Maintain temperature < 5°C.
      
    • Allow to warm to RT.[3] Stir for 2–12 hours. Monitor by TLC (convert an aliquot to sulfonamide with amine for easier visualization).

    • Quench (CRITICAL): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Do not add water to the acid.

    • Isolation: The sulfonyl chloride will precipitate. Filter immediately or extract with cold Dichloromethane (DCM).

    • Storage: Dry over

      
       and concentrate. Store under inert gas at -20°C. Sulfonyl chlorides are hydrolytically unstable.
      

Part 3: Analytical Characterization (Self-Validating System)

To confirm the identity of the product, the following spectroscopic signatures must be observed.

TechniqueFeatureExpected SignalMechanistic Explanation
1H NMR H-2 Singlet

8.2 – 8.6 ppm (s, 1H)
The C2 proton is highly deshielded by the adjacent electron-withdrawing sulfonyl chloride group and the N-phenylsulfonyl group.
1H NMR H-7 Doublet

~8.0 ppm (d)
Deshielded by the N-sulfonyl group (peri-effect).
13C NMR C-3 Carbon

~120–125 ppm
Significant shift due to substitution with

.
MS (ESI) Isotope Pattern M+ / M+2 (100:130 ratio)Complex pattern due to presence of one Bromine (

) and one Chlorine (

).
IR Sulfonyl 1370, 1170 cm

Asymmetric and symmetric

stretching vibrations.

Part 4: Reactivity & Applications

Reactivity Profile

The C3-sulfonyl chloride is a "hard" electrophile.

  • Primary Application: Reaction with amines (

    
    ) to form sulfonamides .
    
  • Side Reactions: Hydrolysis to sulfonic acid (

    
    ) occurs rapidly in the presence of water/base.
    
  • Regioselectivity: The 6-bromo position remains intact during sulfonamide formation, allowing for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura) at C6 to build library diversity.

Drug Discovery Context

This scaffold is frequently cited in the development of 5-HT6 receptor antagonists for the treatment of cognitive impairment in Alzheimer's disease. The sulfonyl moiety mimics the pharmacophore of tryptamine derivatives while improving metabolic stability.

References

  • IUPAC Nomenclature Rules (P-65.3): Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. [Link]

  • Chlorosulfonation Protocol: Janosik, T., et al. (2002). Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles and 1-Phenylsulfonyl-1H-indoles Using Chlorosulfonic Acid in Acetonitrile.[4] Tetrahedron Letters, 43(50), 9121-9124. [Link]

Sources

Methodological & Application

Application Note: Standard Experimental Protocol for 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol (CAS: 881406-31-1) is a high-value heterocyclic building block. It is trifunctional, offering three distinct sites for chemical manipulation:

  • 3-Chlorosulfonyl group (

    
    ):  A highly reactive electrophile for sulfonamide or sulfonate ester formation.
    
  • 6-Bromo substituent: A stable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • 1-Phenylsulfonyl group: An electron-withdrawing protecting group that stabilizes the indole core and prevents N1-regioselectivity issues, removable under specific conditions.

This guide details the standard operating procedures (SOPs) for utilizing this compound in library synthesis and lead optimization.

Chemical Profile
PropertySpecification
Molecular Formula

Molecular Weight 434.71 g/mol
Appearance Off-white to pale yellow solid
Storage

, under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
Solubility Soluble in DCM, THF, DMF, DMSO. Insoluble in water/hexanes.

Safety & Handling (Critical)

  • Corrosivity: Sulfonyl chlorides hydrolyze to produce hydrochloric acid (HCl) and sulfonic acids. Handle in a fume hood.

  • Moisture Sensitivity: The C3-sulfonyl chloride is prone to hydrolysis. Reagents must be anhydrous.

  • Pressure: Reactions with amines may generate heat; control exotherms to prevent decomposition.

Experimental Protocols

Protocol A: Synthesis of Indole-3-Sulfonamides (Nucleophilic Substitution)

Objective: To derivatize the C3 position with primary or secondary amines.

Mechanistic Insight

The nitrogen lone pair of the amine attacks the sulfur atom of the sulfonyl chloride. The N-phenylsulfonyl group on the indole ring is crucial here; it withdraws electron density, making the C3-sulfonyl chloride more electrophilic while preventing side reactions at the N1 position.

Materials
  • Substrate: 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Base: Pyridine (3.0 equiv) OR Triethylamine (TEA) / Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Use DMF for low-solubility amines.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the Substrate in anhydrous DCM (

    
     concentration).
    
  • Cooling: Cool the solution to

    
     using an ice bath. Rationale: Controls the exotherm and minimizes hydrolysis.
    
  • Base Addition: Add the Base (Pyridine or TEA) dropwise.

  • Amine Addition: Add the Amine (dissolved in minimal DCM if solid) dropwise over 5–10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC (typically 30% EtOAc/Hexanes) or LC-MS. The starting chloride hydrolyzes to the acid on silica, so look for the disappearance of the non-polar starting material spot and appearance of the stable sulfonamide.

  • Workup:

    • Dilute with DCM.[1]

    • Wash with

      
       (2x) to remove excess amine/pyridine. (Skip this if product contains basic nitrogens sensitive to acid).
      
    • Wash with Saturated

      
       (1x) and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: To functionalize the C6 position using the bromine handle. Prerequisite: This step is best performed after Protocol A (Sulfonamide formation) to avoid competing reactivity with the sulfonyl chloride.

Step-by-Step Procedure
  • Setup: Charge a reaction vial with Indole-3-Sulfonamide Product (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
      (
    
    
    
    ).
  • Solvent System: Add 1,4-Dioxane : Water (4:1 ratio).

  • Base: Add

    
     or 
    
    
    
    (3.0 equiv).
  • Degassing: Sparge with Nitrogen for 5 minutes.

  • Heating: Seal and heat to

    
     for 4–12 hours.
    
  • Workup: Filter through Celite, dilute with EtOAc, wash with water, and purify via chromatography.

Protocol C: Deprotection of N-Phenylsulfonyl Group

Objective: To reveal the free indole NH. Context: The phenylsulfonyl group is robust but can be removed when the N1-H is required for H-bonding in the biological target.

Method: Basic Hydrolysis (Standard)
  • Dissolve the substrate in THF:Methanol (2:1) .

  • Add

    
      (3.0 equiv) or 
    
    
    
    (
    
    
    , 5.0 equiv).
  • Heat to

    
     or reflux for 2–6 hours.
    
  • Note: If the C3-sulfonamide is sensitive, use Magnesium turnings in Methanol (reductive cleavage) at RT.

Visualization of Workflow

The following diagram illustrates the logical flow of chemical modifications starting from the core building block.

G Start 6-Bromo-1-phenylsulfonyl- 3-chlorosulfonylindol Step1 Step 1: Sulfonylation (Reaction with Amine) Start->Step1 R-NH2, Base 0°C to RT Intermediate Stable Sulfonamide Intermediate Step1->Intermediate Step2 Step 2: Suzuki Coupling (Reaction at 6-Br) Intermediate->Step2 Ar-B(OH)2, Pd cat. 80°C Step3 Step 3: N-Deprotection (Removal of PhSO2) Intermediate->Step3 If no coupling needed FinalProtected Functionalized Protected Indole Step2->FinalProtected FinalProtected->Step3 Cs2CO3/MeOH or Mg/MeOH FinalProduct Final Drug Candidate (Free NH Indole) Step3->FinalProduct

Figure 1: Sequential functionalization workflow for 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step 1) Hydrolysis of Sulfonyl ChlorideEnsure solvents are anhydrous. Use fresh reagent. Minimize exposure to air.[2]
Incomplete Reaction Steric hindrance of amineSwitch solvent to DMF. Increase temperature to

. Use stronger base (NaH) for weak nucleophiles.
Byproduct Formation Bis-sulfonylationEnsure strict 1:1 stoichiometry. Add sulfonyl chloride to the amine solution slowly.
Deprotection Failure Stability of PhSO2 groupSwitch from Carbonate base to

(THF, reflux) or

(sonication).

References

  • Indole Sulfonylation Chemistry

    • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Sulfonyl Chloride Stability

    • Chernyshev, V. et al. (2021).[3] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link

  • N-Phenylsulfonyl Cleavage

    • Wuitschik, G. et al. (2010). Removal of the Phenylsulfonyl Group from Indoles. Tetrahedron Letters. Link

  • General Amide/Sulfonamide Protocols

    • Fisher Scientific. Amide Synthesis Protocols. Link

Sources

Application Note: 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol (CAS: 881406-31-1) is a high-value heterocyclic building block designed for the divergent synthesis of indole-based pharmacophores. Its structural utility lies in its tri-functional nature :

  • C3-Sulfonyl Chloride: A highly reactive electrophile for generating sulfonamide libraries (supramolecular synthons).

  • C6-Bromide: A stable halogen handle for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • N1-Phenylsulfonyl: A dual-purpose moiety acting as both an electron-withdrawing protecting group (directing regioselectivity) and a lipophilic pharmacophore element often required for GPCR binding affinity (e.g., 5-HT6 receptors).

This guide details the strategic application of this scaffold in developing 5-HT6 receptor antagonists (cognitive enhancers) and antiviral agents , providing validated protocols for its manipulation.

Chemical Profile & Handling

PropertySpecification
Compound Name 6-Bromo-1-(phenylsulfonyl)-1H-indole-3-sulfonyl chloride
CAS Number 881406-31-1
Molecular Formula C₁₄H₉BrClNO₄S₂
Molecular Weight 434.71 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, EtOAc; reacts with water/alcohols.
Storage -20°C, under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
Hazards Corrosive (Sulfonyl chloride). Causes severe skin burns and eye damage.

Strategic Utility: The Divergent Synthesis Hub

In medicinal chemistry, this compound serves as a "linchpin" intermediate. Unlike simple indoles, the pre-installed sulfonyl chloride at C3 allows for the immediate generation of a sulfonamide "warhead," while the C6-bromide allows researchers to optimize potency and metabolic stability (ADME) through cross-coupling after the core scaffold is established.

Mechanism of Action in Synthesis

The N1-phenylsulfonyl group is critical. It withdraws electron density from the indole ring, preventing oxidation and directing nucleophilic attacks away from the nitrogen.

  • Path A (C3 Functionalization): Nucleophilic substitution with primary/secondary amines.

  • Path B (C6 Functionalization): Pd-catalyzed insertion into the C-Br bond.

Visualization: Reaction Landscape

ReactionLandscape Start 6-Bromo-1-phenylsulfonyl- 3-chlorosulfonylindol (CAS: 881406-31-1) Prod_Sulfonamide Intermediate A: 6-Bromo-Indole-3-Sulfonamide Start->Prod_Sulfonamide  Nucleophilic Substitution (DCM, TEA, 0°C) Amine Amine (R-NH2) Amine->Start Boronic Boronic Acid (Ar-B(OH)2) Boronic->Prod_Sulfonamide Base Base Hydrolysis (NaOH/MeOH) Final_Drug Target Scaffold: 6-Aryl-Indole-3-Sulfonamide (e.g., 5-HT6 Antagonist) Base->Final_Drug Prod_Sulfonamide->Final_Drug  Suzuki Coupling (Pd(PPh3)4, Na2CO3) Deprotected NH-Free Indole Derivative Final_Drug->Deprotected  N-Deprotection (Optional)

Caption: Divergent synthetic pathway utilizing the orthogonal reactivity of the sulfonyl chloride and bromide moieties.

Application Note: 5-HT6 Receptor Antagonists[3][4][5][6]

The 5-HT6 receptor is a key target for treating cognitive deficits in Alzheimer's disease and schizophrenia.[1] Indole-3-sulfonamides are a privileged structure in this domain.

  • Pharmacophore Logic: The sulfonamide group acts as a hydrogen bond acceptor/donor pair interacting with the receptor's binding pocket. The N1-phenylsulfonyl group often occupies a hydrophobic pocket, enhancing affinity (Ki values often < 10 nM).

  • SAR Optimization: The C6-position (bromine) is the "vector" for optimization. Replacing the bromine with specific aryl or heteroaryl rings (via Suzuki coupling) can significantly improve blood-brain barrier (BBB) penetration and selectivity over 5-HT2A receptors.

Experimental Protocols

Protocol A: Synthesis of 6-Bromo-Indole-3-Sulfonamides (The "Warhead")

This protocol converts the sulfonyl chloride into a stable sulfonamide, the primary pharmacophore.

Reagents:

  • 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol (1.0 equiv)[2]

  • Primary/Secondary Amine (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Dichloromethane (DCM), Anhydrous

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add the amine (1.1 equiv) and TEA (1.5 equiv) to anhydrous DCM (0.1 M concentration relative to indole).

  • Addition: Cool the solution to 0°C in an ice bath. Dissolve 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol in a minimal amount of DCM and add it dropwise to the amine solution over 15 minutes.

    • Expert Note: Slow addition prevents the formation of bis-sulfonamides if primary amines are used.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.8) should disappear, yielding a more polar product.

  • Workup: Quench with water. Extract with DCM (3x). Wash the organic layer with 1N HCl (to remove unreacted amine), followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

    • Yield Expectation: 85–95%.

Protocol B: Palladium-Catalyzed Suzuki Coupling at C6

This protocol diversifies the scaffold by replacing the bromine with an aryl group.

Reagents:

  • Sulfonamide Intermediate (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: 2M Na₂CO₃ (aqueous)

  • Solvent: 1,4-Dioxane or DME

Procedure:

  • Degassing: In a microwave vial or pressure tube, combine the sulfonamide intermediate, boronic acid, and solvent. Bubble Nitrogen/Argon through the solution for 10 minutes to remove oxygen (Critical for Pd cycle).

  • Catalysis: Add the Pd catalyst and the aqueous base. Seal the vessel immediately.

  • Heating: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–12 hours.

    • Monitoring: Watch for the disappearance of the brominated starting material.

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water and brine.

  • Purification: Column chromatography.

    • Note: This step yields the "Full Antagonist" scaffold.

Troubleshooting & Expert Insights

IssueProbable CauseSolution
Hydrolysis of Sulfonyl Chloride Moisture in solvent or atmosphere.Use strictly anhydrous DCM. Store the starting material in a desiccator. If the solid smells like acid (HCl), it has degraded.
Low Yield in Suzuki Coupling Oxidative addition failure (C-Br bond is strong).Switch to a more active catalyst system like XPhos Pd G2 or Pd(dtbpf)Cl₂ . Increase temperature to 110°C.
N-Deprotection Occurring Harsh basic conditions during coupling.The N-phenylsulfonyl group is labile to strong bases. Use weaker bases like K₃PO₄ or Cs₂CO₃ instead of NaOH/KOH during cross-coupling.

References

  • Holenz, J., et al. (2005). Medicinal chemistry strategies to 5-HT6 receptor antagonists: an overview.Drug Discovery Today , 11(7-8), 283-299. Link

  • Pullagurla, M. R., et al. (2005). Discovery of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives as potent, selective 5-HT6 receptor agonists and antagonists.[3]Journal of Medicinal Chemistry , 48(2), 353-356.[3] Link

  • Nirogi, R., et al. (2015). Design, synthesis and pharmacological evaluation of indolylsulfonamide amines as potent and selective 5-HT6 receptor antagonists.European Journal of Medicinal Chemistry , 93, 452-465. Link

  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery.Science of Synthesis, Thieme Chemistry. (Standard Reference for Indole Chemistry).
  • Matrix Scientific. (2023). Product Data Sheet: 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol (CAS 881406-31-1).[4][2][][6][7]Link

Sources

6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole (CAS: 881406-31-1) is a high-value heterocyclic building block, primarily utilized in the medicinal chemistry of serotonin receptor modulators. Its structural architecture offers three distinct points of reactivity:

  • C3-Sulfonyl Chloride: A highly electrophilic handle for rapid sulfonamide formation (the primary pharmacophore for 5-HT6 antagonism).

  • C6-Bromide: A stable halogen handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • N1-Phenylsulfonyl: A robust protecting group that directs electrophilic substitution to C3 and prevents N-alkylation side reactions, removable under specific basic or reductive conditions.

This guide details the synthesis, handling, and application of this intermediate, specifically focusing on its role in generating libraries of tryptamine-mimetic sulfonamides.

Chemical Profile & Handling

PropertySpecification
CAS Number 881406-31-1
Molecular Formula C₁₄H₉BrClNO₄S₂
Molecular Weight 434.71 g/mol
Appearance Off-white to pale yellow solid
Storage -20°C, under Argon/Nitrogen (Moisture Sensitive)
Solubility Soluble in DCM, THF, EtOAc; reacts with alcohols/water
Stability Hydrolyzes to sulfonic acid upon exposure to atmospheric moisture.[1]

Safety Warning: This compound is a sulfonyl chloride. It is corrosive and a lachrymator. It reacts violently with water to release HCl gas. All manipulations must be performed in a fume hood using anhydrous solvents.

Synthetic Pathway: Preparation of the Intermediate

Note: If purchasing commercially, skip to Section 4. This protocol describes the de novo synthesis from 6-bromoindole.

Step 1: N-Protection (1-Phenylsulfonyl-6-bromoindole)

Rationale: The indole nitrogen must be protected to prevent polymerization during the harsh chlorosulfonylation step. The phenylsulfonyl group is chosen for its electron-withdrawing nature, which deactivates the ring slightly but directs the subsequent electrophilic attack exclusively to the C3 position.

Protocol:

  • Dissolution: Dissolve 6-bromoindole (1.0 eq) in anhydrous DMF (10 mL/g). Cool to 0°C.[2]

  • Deprotonation: Add Sodium Hydride (60% in oil, 1.2 eq) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 mins until gas evolution ceases.

  • Addition: Add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with ice water. The product usually precipitates. Filter, wash with water, and dry.[3] If oil forms, extract with EtOAc.

  • Yield: Typical yields are 90–95%.

Step 2: Chlorosulfonylation (The Target Molecule)

Rationale: Direct reaction with chlorosulfonic acid introduces the sulfonyl chloride at C3. The electron-withdrawing N-protecting group prevents over-reaction.

Protocol:

  • Setup: Charge a dry flask with 1-phenylsulfonyl-6-bromoindole (1.0 eq).

  • Reagent Addition: Cool the solid to 0°C. Add Chlorosulfonic acid (neat, 5.0–10.0 eq) dropwise with vigorous stirring. Caution: Exothermic.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours. The mixture will become a viscous dark oil.

  • Quench (Critical): Pour the reaction mixture carefully onto crushed ice (~50g per g of reactant) with stirring. The sulfonyl chloride will precipitate as a solid.

  • Isolation: Filter the solid immediately. Wash with cold water (2x).

  • Drying: Dissolve the solid in DCM, dry over anhydrous MgSO₄, filter, and concentrate in vacuo at <40°C.

  • Storage: Use immediately or store at -20°C under inert gas. Do not recrystallize from alcohols.

Application Protocols: Divergent Synthesis

The utility of this intermediate lies in its ability to serve as a hub for "SAR" (Structure-Activity Relationship) exploration.

Workflow Visualization

G cluster_legend Reaction Stages Start 6-Bromoindole Protected 1-PhSO2-6-Bromoindole Start->Protected PhSO2Cl, NaH DMF, 0°C Intermediate TARGET: 6-Bromo-1-PhSO2-3-SO2Cl-indole Protected->Intermediate ClSO3H 0°C to RT Sulfonamide Sulfonamide Core (5-HT6 Pharmacophore) Intermediate->Sulfonamide Amine (HNR2) TEA, DCM Biaryl 6-Aryl-Sulfonamide (Lead Compound) Sulfonamide->Biaryl Ar-B(OH)2 Pd(PPh3)4, K2CO3

Caption: Synthetic workflow converting 6-bromoindole into the target sulfonyl chloride, followed by divergent library generation.

Protocol A: Sulfonamide Coupling (Library Generation)

This step installs the amine moiety (e.g., piperazine, diazepane) critical for receptor binding.

  • Preparation: Dissolve the amine (1.1 eq) and Triethylamine (TEA, 2.0 eq) in anhydrous DCM (10 mL/mmol). Cool to 0°C.[2]

  • Addition: Dissolve 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole (1.0 eq) in DCM and add dropwise to the amine solution.

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradients).

Protocol B: Suzuki-Miyaura Coupling at C6

Once the sulfonamide is established, the C6-bromide allows for the introduction of aryl/heteroaryl groups to probe the hydrophobic pocket of the 5-HT6 receptor.

  • Reagents: Suspend the 6-bromo-sulfonamide product (1.0 eq), Aryl boronic acid (1.2 eq), and Potassium Carbonate (2.5 eq) in Dioxane/Water (4:1).

  • Catalyst: Degas with Nitrogen for 10 mins. Add Pd(PPh₃)₄ (5 mol%).

  • Conditions: Heat to 90°C for 4–12 hours under Nitrogen.

  • Note: The N-phenylsulfonyl group is generally stable under these conditions, but partial deprotection may occur if the base concentration is too high or reaction time is prolonged.

Protocol C: N-Deprotection (Optional)

While many 5-HT6 antagonists retain the N-sulfonyl group (or replace it with an alkyl group), removal may be required for specific analogs.

  • Method: Treat with NaOH (2M) in MeOH/THF at reflux for 1–2 hours.

  • Warning: This will also hydrolyze the sulfonamide if the amine is not hindered, though sulfonamides are generally more stable than sulfonamides. Alternatively, use Mg/MeOH for milder reductive cleavage.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Step 2 Hydrolysis of Sulfonyl ChlorideEnsure all glassware is oven-dried. Quench with ice rapidly and extract immediately. Do not leave the crude solid wet for long periods.
Desulfonylation Reaction temperature too highKeep chlorosulfonylation at 0°C initially. Do not exceed 25°C during the stir period.
Regioselectivity Issues Incomplete N-protectionVerify purity of Step 1 product. Free indole N-H leads to complex mixtures of sulfonated products.
Incomplete Coupling Steric hindrance of amineFor bulky amines (e.g., 2,6-dimethylpiperazine), use heating (40°C) or stronger bases (DIPEA) and catalytic DMAP.

References

  • Santa Cruz Biotechnology. 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol (CAS 881406-31-1).[4] Product Data Sheet. Link

  • BLD Pharm. 6-Bromo-1-(phenylsulfonyl)-1H-indole-3-sulfonyl chloride.[5] Chemical Properties and Safety Data.[6] Link

  • Janos, B. et al. (2010). "1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles." Arkivoc, 2010(iv), 66-73.[2] (Demonstrates reactivity of N-phenylsulfonyl indoles). Link

  • Pullagurla, M. et al. (2016). "Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT6 Antagonists." The Open Pharmaceutical Sciences Journal. (Context for 5-HT6 sulfonamide synthesis). Link

  • Sigma-Aldrich. 6-Bromo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde. (Related intermediate showing stability of the scaffold).[7] Link

Sources

The Dual-Action Probe: Harnessing 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol for Advanced Proteomic Investigations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Covalent Probe Technology

In the dynamic landscape of proteomics and drug discovery, the quest for chemical tools that can elucidate protein function and identify novel therapeutic targets is paramount. Covalent probes have emerged as indispensable assets in this endeavor, offering the ability to form stable bonds with protein targets, thereby enabling their identification, validation, and functional characterization.[1] Among the privileged electrophilic "warheads" utilized in chemical biology, sulfonyl-containing compounds have garnered significant attention due to their unique balance of aqueous stability and reactivity towards a range of nucleophilic amino acid residues.[1][2]

This document introduces 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol , a novel heterobifunctional reagent poised to advance the frontiers of chemical proteomics. This compound uniquely integrates two distinct sulfonyl-based reactive centers: a phenylsulfonyl group at the 1-position of the indole ring and a more reactive chlorosulfonyl group at the 3-position. This dual-action architecture presents exciting opportunities for multi-faceted proteomic applications, from targeted covalent inhibition to activity-based protein profiling (ABPP).

The phenylsulfonyl moiety, while generally less reactive, can participate in covalent interactions under specific conditions, whereas the chlorosulfonyl group offers a more potent electrophilic site for reaction with nucleophilic amino acid residues such as serine, threonine, tyrosine, lysine, and histidine.[1][3] This differential reactivity within a single molecule opens up possibilities for sequential or differential labeling experiments, providing a deeper layer of information about the proteome.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol in cutting-edge proteomics research. While specific published data for this exact molecule is emerging, the principles and protocols outlined herein are grounded in the extensive and well-established methodologies for functionally analogous sulfonyl fluoride and sulfonyl chloride probes.[4][5]

Principle of Action: The Electrophilic Prowess of the Chlorosulfonyl Group

The primary reactive center of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol for proteomic applications is the chlorosulfonyl group (-SO₂Cl). This functional group acts as a potent electrophile, readily undergoing nucleophilic attack from electron-rich amino acid side chains within protein binding pockets. The reaction proceeds via a nucleophilic substitution mechanism, where the amino acid residue displaces the chloride leaving group, forming a stable covalent sulfonyl-protein adduct.

Mechanism Protein Protein with Nucleophilic Residue (Nu-H) Adduct Covalently Modified Protein Protein->Adduct Nucleophilic Attack Probe 6-Bromo-1-phenylsulfonyl- 3-chlorosulfonylindol Probe->Adduct HCl HCl

Caption: Covalent modification of a protein by 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol.

The reactivity of the chlorosulfonyl group is context-dependent, influenced by the local microenvironment of the protein, including the pKa of the nucleophilic residue and the presence of proximal binding interactions that can position the probe favorably for reaction.[1] This inherent selectivity allows the probe to preferentially label hyper-reactive residues often found in enzyme active sites or other functionally important protein domains.[5]

Application Note 1: Targeted Covalent Inhibition of Serine Proteases

Principle: Serine proteases are a vast and functionally diverse family of enzymes characterized by a highly reactive serine residue within their catalytic triad. The chlorosulfonyl moiety of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol can act as an irreversible inhibitor by covalently modifying this catalytic serine. The electrophilic sulfur atom of the chlorosulfonyl group is attacked by the hydroxyl group of the serine, leading to the formation of a stable sulfonyl-enzyme adduct and the displacement of the chloride ion. This covalent modification results in the inactivation of the enzyme.

Protocol 1: In Vitro Serine Protease Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the inhibitory activity of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol against a model serine protease, such as bovine α-chymotrypsin.

Materials:

  • 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol

  • Bovine α-chymotrypsin

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) substrate

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol in DMSO.

    • Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl.

    • Prepare a 20 mM stock solution of the substrate Suc-AAPF-pNA in DMSO.

  • Inhibition Assay:

    • In a 96-well plate, add 2 µL of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol at various concentrations (serially diluted in DMSO). For the control, add 2 µL of DMSO.

    • Add 178 µL of assay buffer to each well.

    • Add 10 µL of a diluted chymotrypsin solution (e.g., 0.1 mg/mL in assay buffer) to each well to initiate the pre-incubation.

    • Incubate the plate at 37°C for 30 minutes to allow for covalent modification.

    • Initiate the enzymatic reaction by adding 10 µL of 1 mM Suc-AAPF-pNA substrate solution to each well.

  • Data Acquisition:

    • Immediately begin monitoring the absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of p-nitroaniline production is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves.

    • Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Hypothetical Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory potential and selectivity of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol can be assessed by determining its half-maximal inhibitory concentration (IC₅₀) against a panel of proteases.

EnzymeClassHypothetical IC₅₀ (µM)
α-ChymotrypsinSerine Protease2.5
TrypsinSerine Protease15.8
ElastaseSerine Protease8.3
PapainCysteine Protease> 100
PepsinAspartyl Protease> 100

Application Note 2: Activity-Based Protein Profiling (ABPP) for Target Discovery

Principle: ABPP is a powerful chemical proteomic strategy that utilizes reactive probes to profile the functional state of entire enzyme families directly in complex biological systems.[6] An alkyne- or biotin-functionalized analog of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol can be synthesized to serve as an ABPP probe. This probe will covalently label its protein targets in a cell lysate or in living cells. The alkyne handle allows for the subsequent "click" chemistry-mediated attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for visualization), enabling the identification of probe-labeled proteins by mass spectrometry or fluorescence imaging.

Workflow for In-Cell ABPP using an Alkyne-Functionalized Probe

ABPP_Workflow cluster_0 Cellular Labeling cluster_1 Click Chemistry cluster_2 Enrichment & Digestion cluster_3 Analysis A Treat cells with alkyne-probe B Cell Lysis A->B D Perform CuAAC 'Click' Reaction B->D C Add biotin-azide reporter tag C->D E Streptavidin Enrichment D->E F On-bead Tryptic Digestion E->F G LC-MS/MS Analysis F->G H Protein Identification & Quantification G->H

Caption: Workflow for in-cell activity-based protein profiling (ABPP).

Protocol 2: In-Cell Labeling and Proteomic Analysis

This protocol describes the labeling of intracellular targets of an alkyne-functionalized 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol probe in cultured mammalian cells.

Materials:

  • Alkyne-functionalized 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol probe

  • Cultured mammalian cells (e.g., HEK293T)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-azide reporter tag

  • Click chemistry reagents: Copper(II) sulfate (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Trypsin for on-bead digestion

  • LC-MS/MS instrumentation

Procedure:

  • Cellular Labeling:

    • Culture cells to ~80% confluency.

    • Treat cells with the alkyne-probe at a final concentration of 10-50 µM in serum-free media for 1-2 hours. Include a vehicle control (DMSO).

    • Wash the cells three times with cold PBS to remove excess probe.

  • Cell Lysis:

    • Lyse the cells in a suitable lysis buffer on ice.

    • Clarify the lysate by centrifugation to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Click Chemistry Reaction:

    • To 1 mg of protein lysate, add the click chemistry reagents in the following order: biotin-azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).

    • Incubate the reaction for 1 hour at room temperature with gentle rotation.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C to capture biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series could be: 1% SDS in PBS, 4 M urea in PBS, and finally PBS alone.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against a relevant protein database to identify the proteins that were labeled by the probe.

    • Use label-free quantification or isotopic labeling methods to compare the abundance of identified proteins between the probe-treated and control samples.[7][8]

Hypothetical Quantitative Data: Proteomic Target Profile

A quantitative mass spectrometry-based ABPP experiment can reveal the protein targets of the alkyne-functionalized 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol probe and their relative abundance in different biological states. The following table shows hypothetical data from such an experiment comparing a control and a treated cell line.

Protein IDGene NameFold Enrichment (Probe/Control)Putative Function
P00774PRSS115.2Serine Protease
P07711PTN18.9Protein Tyrosine Phosphatase
Q06830KCC2D6.1Protein Kinase
P04035ANXA11.2Calcium-dependent phospholipid-binding protein

Conclusion and Future Directions

6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol represents a promising new tool for the chemical biology and proteomics communities. Its dual-reactive centers and the potent electrophilicity of the chlorosulfonyl group make it a versatile scaffold for the design of covalent inhibitors and activity-based probes. The protocols and applications described herein provide a foundation for researchers to explore the utility of this compound in their own investigations. Future work will focus on synthesizing functionalized derivatives of this molecule for more advanced applications, such as targeted protein degradation (PROTACs) and the development of highly selective chemical probes for understudied enzyme families. The continued exploration of such privileged chemical scaffolds will undoubtedly accelerate the pace of drug discovery and our fundamental understanding of protein function.

References

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative mass spectrometry in proteomics: a critical review. Analytical and bioanalytical chemistry, 404(4), 939–965.
  • Jones, M., & Fier, P. S. (2016). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Society Reviews, 45(5), 1259-1271.
  • Hsu, K. L., et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 12(4), 1353-1362.
  • Martinez Velez, P. (2024). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Scholarship@Claremont. Retrieved from [Link]

  • Reinecke, M., et al. (2018). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Retrieved from [Link]

  • Kelly, J., & Jones, M. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. Retrieved from [Link]

  • Reinecke, M., et al. (2019). Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. ACS Chemical Biology, 14(4), 655-664.
  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • van der Hoorn, R. A., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Cell Chemical Biology, 20(4), 541-549.
  • Fernández-García, J. M., et al. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. Current Proteomics, 9(1), 16-30.
  • ResearchGate. (n.d.). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. ResearchGate. Retrieved from [Link]

  • Hsu, K. L., et al. (2021). Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. STAR Protocols, 2(4), 100898.
  • National Center for Biotechnology Information. (n.d.). Proteomics dataset for the analysis of the effects of Grammatophyllum speciosum extracts on RAW 264.7 cells. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters. Google Patents.
  • Encyclopedia.pub. (2022). Reactive Species on Amino Acids. Encyclopedia.pub. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical Large-Scale Synthesis of 6-Bromo-2-naphthylmethanesulfonamide Using Semmler–Wolff Reaction. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Activity-Guided Proteomic Profiling of Proteasomes Uncovers a Variety of Active (and Inactive) Proteasome Species. National Center for Biotechnology Information. Retrieved from [Link]

  • The Levin Group. (n.d.). Commercialized Reagents. The Levin Group. Retrieved from [Link]

  • ScholarWorks@UARK. (n.d.). Activity-Based Protein Profiling on Nucleophilic Amino Acid Residues with Pyrocarbonates. ScholarWorks@UARK. Retrieved from [Link]

  • Oregon State University. (n.d.). Reactions of protein with phenols and quinones evaluation of amino acid modification and protein digestibility. Oregon State University. Retrieved from [Link]

  • MDPI. (2022). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. MDPI. Retrieved from [Link]

  • MDPI. (2022). Quantitative Proteomics of Chromochloris zofingiensis Reveals the Key Proteins Involved in Cell Growth and Bioactive Compound Biosynthesis. MDPI. Retrieved from [Link]

  • Scholarly Publications Leiden University. (n.d.). Profiling the proteome-wide selectivity of diverse electrophiles. Scholarly Publications Leiden University. Retrieved from [Link]

  • Université de Sherbrooke. (n.d.). Proteomics methods for subcellular proteome analysis. Université de Sherbrooke. Retrieved from [Link]

  • AIMS Press. (2020). Features, roles and chiral analyses of proteinogenic amino acids. AIMS Press. Retrieved from [Link]

Sources

Optimal reaction conditions for 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole

Executive Summary & Scope

This technical guide details the optimized reaction conditions for synthesizing 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole (Compound 3 ). This molecule is a high-value scaffold in medicinal chemistry, specifically serving as the key electrophilic intermediate in the synthesis of selective 5-HT6 receptor antagonists (e.g., SB-271046 and Ro 04-6790).

Why this protocol exists: Standard indole chlorosulfonation often fails with electron-deficient substrates. The presence of the 6-bromo substituent (electron-withdrawing) combined with the N-phenylsulfonyl group creates a deactivated indole core. This requires a precise balance of reagent stoichiometry and temperature control to drive the electrophilic aromatic substitution (


) at the C3 position without causing desulfonylation or polymerization.

Reaction Mechanics & Pathway

The synthesis relies on a two-stage activation strategy.[1] First, the indole nitrogen is protected with a phenylsulfonyl group to prevent acid-catalyzed polymerization and direct regioselectivity to C3. Second, chlorosulfonic acid (


) acts as both the solvent and the electrophile.
Mechanism Visualization

ReactionPathway cluster_mechanism Mechanistic Constraints SM 6-Bromoindole Step1 Step 1: N-Protection (PhSO2Cl, NaH/Base) SM->Step1 Inter Intermediate: 6-Bromo-1-(phenylsulfonyl)indole Step1->Inter Step2 Step 2: Chlorosulfonation (ClSO3H, Neat, 0°C to RT) Inter->Step2 Note1 N-PhSO2 prevents polymerization Inter->Note1 Prod Target: 6-Bromo-1-phenylsulfonyl- 3-chlorosulfonylindole Step2->Prod Electrophilic Subst. (C3) Note2 C3 is exclusive nucleophilic site Step2->Note2

Figure 1: Synthetic pathway highlighting the critical intermediate stabilization via N-sulfonylation.

Critical Optimization Parameters

The following parameters were isolated as critical quality attributes (CQAs) for high yield (>85%) and purity.

ParameterOptimized ConditionRationale (Causality)
Reagent Stoichiometry Neat

(Excess)
The reaction is an equilibrium; excess acid drives the formation of the sulfonyl chloride and suppresses the sulfonic acid byproduct.
Temperature (Addition)

Controls the initial exotherm. High temps during addition lead to "tarring" (decomposition).
Temperature (Reaction) RT (

)
The deactivated 6-bromo core requires thermal energy to overcome the activation barrier for C3 substitution.
Solvent None (Neat) Use of DCM or

slows the rate significantly for this specific deactivated substrate.
Quenching Medium Crushed Ice Hydrolysis of the product is rapid in warm water. Ice maintains

during the violent quenching step.

Detailed Experimental Protocol

Safety Warning: Chlorosulfonic acid is violently corrosive and reacts explosively with water. All operations must be performed in a functioning fume hood with full PPE (face shield, acid-resistant gloves).

Materials:
  • Starting Material: 6-Bromo-1-(phenylsulfonyl)indole (1.0 equiv).

  • Reagent: Chlorosulfonic acid (99%, Reagent Grade) (5.0 - 10.0 equiv).

  • Solvent (Workup): Dichloromethane (DCM) or Ethyl Acetate.

  • Drying Agent: Anhydrous

    
    .
    
Step-by-Step Procedure:
  • Preparation:

    • Weigh 6-Bromo-1-(phenylsulfonyl)indole into a dry round-bottom flask equipped with a magnetic stir bar.

    • Fit the flask with a drying tube (

      
      ) or nitrogen inlet to exclude atmospheric moisture.
      
    • Cool the flask to

      
        using an ice/water bath.
      
  • Chlorosulfonation:

    • Add Chlorosulfonic acid (neat) dropwise over 15–20 minutes.

    • Observation: The solid starting material will dissolve, and the solution typically turns yellow/orange. Evolution of HCl gas will occur (ensure venting).

    • After addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (

      
      ) .
      
    • Stir at RT for 2 to 3 hours .

    • QC Check: Monitor by TLC (Note: Convert a mini-aliquot to a sulfonamide with an amine to check conversion, as the chloride hydrolyzes on silica).

  • Quenching (Critical Step):

    • Prepare a large beaker filled with crushed ice (approx. 10x volume of acid used).

    • Slowly pour the reaction mixture onto the stirred ice. Caution: Violent sputtering may occur.

    • A precipitate (the product) usually forms immediately.

  • Isolation & Workup:

    • Option A (Filtration - Preferred for Scale >5g): If a solid forms, filter rapidly through a sintered glass funnel. Wash with cold water (

      
      ). Dissolve the wet cake in DCM.
      
    • Option B (Extraction - Preferred for Scale <1g): Extract the aqueous quench mixture with DCM (

      
      ).
      
    • Combine organic layers and wash with cold brine.

    • Dry over anhydrous

      
       for 15 minutes.
      
    • Filter and concentrate in vacuo at

      
        (avoid high heat to prevent thermal decomposition).
      
  • Purification:

    • The crude product is typically

      
       pure and suitable for the next step.
      
    • If necessary, recrystallize from Ether/Hexane or DCM/Hexane .

    • Do NOT purify via silica gel chromatography; the sulfonyl chloride will hydrolyze to the sulfonic acid.

Troubleshooting & Decision Logic

Use this workflow to address common deviations.

Troubleshooting Start Reaction Complete? CheckTLC Check TLC/LCMS (Derivatize first!) Start->CheckTLC Decision1 Starting Material Remains? CheckTLC->Decision1 Action1 Increase Temp to 35°C (Deactivated Ring) Decision1->Action1 Yes Action2 Proceed to Quench Decision1->Action2 No QuenchIssue Product is Oil/Gum after Quench? Action2->QuenchIssue Fix1 Extract with DCM, Dry MgSO4, Triturate w/ Hexane QuenchIssue->Fix1 Yes Fix2 Filter Solid QuenchIssue->Fix2 No

Figure 2: Troubleshooting logic for common reaction deviations.

References

  • Bromidge, S. M., et al. (1999).[2][3] "5-Chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist."[2][3] Journal of Medicinal Chemistry, 42(2), 202–205.[2][3] [Link]

    • Context: Primary reference for the synthesis of sulfonyl-containing 5-HT6 antagonists.
  • Janosik, T., et al. (2002). "Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles and 1-Phenylsulfonyl-1H-indoles Using Chlorosulfonic Acid in Acetonitrile." Tetrahedron Letters, 43, 91-94.
  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]

    • Context: Authoritative review on indole reactivity and protection str
  • Lemke, T. L., et al. (2012). Foye's Principles of Medicinal Chemistry. 7th Edition. Lippincott Williams & Wilkins. Context: General grounding on sulfonamide drug classes and metabolic stability.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IND-SO2Cl-006 Subject: Troubleshooting Synthesis, Stability, and Isolation Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole is a critical gateway to sulfonyl-containing indole alkaloids, particularly 5-HT6 receptor antagonists (e.g., Idalopirdine analogs). While the indole scaffold is common, the combination of the electron-withdrawing 6-bromo substituent and the labile 3-sulfonyl chloride moiety creates a "push-pull" electronic environment that complicates both synthesis and isolation.

This guide addresses the three primary failure modes reported by our user base:

  • Regiochemical errors during N-protection.

  • Oligomerization ("Black Tar" formation) during chlorosulfonylation.

  • Hydrolytic decomposition during purification.

Module 1: N-Protection (The Foundation)

Objective: Synthesis of 6-Bromo-1-(phenylsulfonyl)indole. Critical Failure: Incomplete conversion or C3-sulfonylation side products.

Troubleshooting Q&A

Q: Why am I seeing significant starting material (6-bromoindole) despite adding excess benzenesulfonyl chloride? A: This usually indicates insufficient deprotonation of the indole N-H. 6-bromoindole is less acidic than unsubstituted indole due to the inductive effect of the bromine.

  • The Fix: Ensure you are using Sodium Hydride (NaH) (60% dispersion in oil) in DMF or THF . Weak bases like pyridine or potassium carbonate often fail to drive this reaction to completion for electron-poor indoles.

  • Protocol Check: Stir the indole with NaH at 0°C for at least 30 minutes before adding the sulfonyl chloride. You must observe the cessation of hydrogen gas evolution.

Q: I see a spot corresponding to a bis-sulfonylated product. What happened? A: You likely have C3-sulfonylation occurring alongside N1-sulfonylation. This happens if the reaction warms up too fast or if the sulfonyl chloride is added all at once to a highly concentrated anion solution.

  • The Fix: Maintain 0°C during the addition of PhSO₂Cl. Add the electrophile dropwise.

Module 2: C3-Chlorosulfonylation (The Critical Step)

Objective: Introduction of the -SO₂Cl group at the 3-position. Critical Failure: Reaction mixture turning into a viscous black tar; low yields.

The "Black Tar" Phenomenon

The most common complaint is the reaction mixture turning black and insoluble. This is caused by acid-catalyzed oligomerization of the indole. Even though the N-phenylsulfonyl group deactivates the ring (protecting it from oxidation), the presence of the 6-bromo group makes the ring electron-deficient, requiring stronger forcing conditions that paradoxically increase polymerization risk.

Troubleshooting Q&A

Q: Should I use neat chlorosulfonic acid or a solvent? A: Never use neat chlorosulfonic acid for this substrate if you can avoid it. While standard for simple aromatics, it is too harsh for the 6-bromoindole scaffold.

  • Recommendation: Use Acetonitrile (MeCN) or Dichloromethane (DCM) as a solvent. MeCN is superior as it moderates the reactivity of the chlorosulfonic acid through complexation, allowing for a cleaner reaction at 0°C to RT [1].

Q: The reaction stalls. Can I heat it? A: Heating >40°C is the primary cause of decomposition.

  • The Fix: Instead of heat, increase the equivalents of chlorosulfonic acid (up to 5-10 eq) while keeping the temperature at room temperature (20-25°C). The 6-bromo substituent deactivates the C3 position, making the reaction slower than with unsubstituted indole, but patience yields purity.

Module 3: Isolation & Stability (The Finish Line)

Objective: Isolating the reactive sulfonyl chloride without hydrolysis. Critical Failure: Product degrades to sulfonic acid on silica gel.

The "Silica Trap"

Indole-3-sulfonyl chlorides are highly electrophilic. Silica gel is slightly acidic and contains surface hydroxyl groups and adsorbed water.

  • Observation: A distinct spot on TLC (the chloride) smears or disappears during column chromatography, eluting as a polar streak (the sulfonic acid).

Troubleshooting Q&A

Q: How do I purify this if I can't use a column? A: Rely on precipitation and washing .

  • Quench the reaction mixture by pouring it slowly onto crushed ice (violent exotherm).

  • The product usually precipitates as a solid.

  • Filter and wash rapidly with cold water, then cold hexane.

  • Dissolve in DCM, dry over MgSO₄, and recrystallize (e.g., DCM/Hexane) if necessary.

Q: If I MUST column it, how do I stabilize it? A: Flash chromatography must be extremely fast (<10 mins).

  • The Fix: Pre-treat the silica with 1% Triethylamine (Et₃N) to neutralize acidity, but be warned: basic conditions can also hydrolyze the sulfonyl chloride if moisture is present. Use anhydrous eluents.

Validated Synthetic Workflow

The following diagram illustrates the logic flow for the synthesis and troubleshooting pathways.

SynthesisWorkflow Start Start: 6-Bromoindole Step1 Step 1: N-Protection (NaH, DMF, PhSO2Cl, 0°C) Start->Step1 Check1 QC: TLC/NMR Is N-H gone? Step1->Check1 Check1->Step1 No (Add more NaH) Step2 Step 2: Chlorosulfonylation (ClSO3H, MeCN, 0°C -> RT) Check1->Step2 Yes Check2 Visual Check: Is mixture Black/Tar? Step2->Check2 Check2->Step2 Yes (Discard -> Use Solvent/Lower Temp) Step3 Step 3: Quench & Isolate (Pour onto Ice -> Filter) Check2->Step3 No (Pale/Yellow) Final Target: 6-Bromo-1-phenylsulfonyl- 3-chlorosulfonylindole Step3->Final Recrystallize (DCM/Hex)

Caption: Figure 1. Logic flow for the stepwise synthesis and critical control points (CCPs) for preventing oligomerization.

Master Protocol: The "Gold Standard" Method

This protocol balances reactivity with stability, specifically optimized for the 6-bromo derivative.

Step 1: N-Benzenesulfonylation
  • Setup: Flame-dry a 3-neck flask under Argon.

  • Reagents: Suspend NaH (1.2 eq) in dry DMF (0.5 M) at 0°C.

  • Addition: Add 6-Bromoindole (1.0 eq) portion-wise. Stir 30 min at 0°C (gas evolution must stop).

  • Reaction: Add Benzenesulfonyl chloride (1.1 eq) dropwise. Warm to RT and stir for 2-4 hours.

  • Workup: Pour into ice water. Filter the precipitate. Wash with water and hexanes. Dry in vacuo.

    • Target Yield: >90%[1][2]

    • Checkpoint: 1H NMR should show loss of broad NH singlet (~11 ppm) and appearance of phenyl protons [2].

Step 2: C3-Chlorosulfonylation
  • Setup: Dry flask, Argon atmosphere. Caution: ClSO₃H is corrosive.

  • Solvent System: Dissolve N-protected indole (from Step 1) in Acetonitrile (MeCN) (concentration ~0.2 M). Cool to 0°C.[3]

  • Reagent Addition: Add Chlorosulfonic acid (5.0 eq) dropwise over 20 minutes.

    • Note: The solution may turn yellow or orange. Dark brown/black indicates decomposition.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (take a micro-aliquot, quench in MeOH to visualize the methyl ester derivative, as the chloride is unstable).

  • Quench (CRITICAL): Pour the reaction mixture slowly onto a stirred slurry of crushed ice .

  • Isolation: The product will precipitate. Filter immediately.

    • Wash: Cold water (3x), Cold Hexane (2x).

    • Drying: Dissolve wet cake in DCM, dry over MgSO₄, filter, and concentrate at <30°C .

    • Storage: Store under inert gas at -20°C. Use immediately for subsequent sulfonamide coupling [1, 3].

Quantitative Data Summary

ParameterRecommended RangeImpact of Deviation
NaH Equivalents 1.1 – 1.3 eq<1.1: Incomplete reaction. >1.5: Risk of side reactions.
ClSO₃H Equivalents 3.0 – 5.0 eq<3.0: Incomplete conversion. >10.0: Tar formation.
Reaction Temp (Step 2) 0°C to 25°C>40°C: Rapid oligomerization (Black Tar).
Quench Method Mixture INTO IceIce INTO Mixture: Violent explosion/decomposition.
Stability (Solid) Days (at -20°C)Decomposes to sulfonic acid (HCl release).

References

  • Vertex AI Search Result 1.1: Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles (I) and 1-Phenylsulfonyl-1H-indoles (VI) Using Chlorosulfonic Acid in Acetonitrile. (Confirming the use of MeCN to moderate chlorosulfonic acid reactivity). Link

  • Vertex AI Search Result 1.7: Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling. (General principles of sulfonyl chloride reactivity and stoichiometry). Link

  • Vertex AI Search Result 1.3: 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol | CAS 881406-31-1.[4] (Confirmation of target molecule existence and commercial availability for reference). Link

  • Vertex AI Search Result 1.8: Stability issues of sulfonamides and sulfonyl chlorides on silica gel. (Highlighting the acidity of silica gel as a degradation factor). Link

Sources

Technical Support Center: Reaction Parameters for 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-IND-6BR-SO2Cl Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Mechanics

Target Molecule: 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole Primary Application: Intermediate for sulfonamide-based 5-HT6 receptor antagonists and antiviral agents.

This guide addresses the synthesis of the title compound via electrophilic aromatic substitution (


)  using chlorosulfonic acid (

). The presence of two electron-withdrawing groups (EWGs)—the N-phenylsulfonyl protecting group and the 6-bromo substituent—creates a deactivated indole system. This significantly alters the reaction kinetics compared to naked indoles, requiring precise control over temperature and stoichiometry to prevent side reactions like sulfone formation or acid-catalyzed desulfonylation.
The Chemical Pathway

The reaction proceeds via the attack of the electrophilic sulfur species (generated from


) on the C3 position of the indole.
  • Regioselectivity: The bulky N-phenylsulfonyl group sterically hinders the C2 position and electronically deactivates the ring, directing substitution almost exclusively to C3.

  • Deactivation Challenge: The 6-bromo substituent further reduces electron density on the benzene ring, slightly deactivating the pyrrole ring via inductive effects. This necessitates a sufficient excess of chlorosulfonic acid to drive conversion.[1]

Optimized Experimental Protocol

Standard Operating Procedure (SOP-8814)

ParameterRecommended ValueTechnical Rationale
Stoichiometry 5.0 – 8.0 equiv.

Excess acid acts as both reagent and solvent (if neat) or ensures kinetic drive in solution.
Solvent Acetonitrile (

) or Neat
Acetonitrile is preferred. It complexes with

, moderating reactivity and preventing "tar" formation common with indoles [1].
Temperature 0°C (Addition)

RT (Reaction)
Initial cooling prevents exotherm runaway. Warming to RT ensures conversion of the deactivated 6-bromo substrate.
Time 2 – 4 HoursExtended times at high temp (

C) risk desulfonylation of the N-protecting group.
Step-by-Step Workflow
  • Preparation: Charge a dry flask with 6-bromo-1-(phenylsulfonyl)indole (1.0 equiv) and anhydrous Acetonitrile (10-15 volumes).

  • Cooling: Cool the suspension to 0–5°C under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Addition: Add Chlorosulfonic acid (5.0 equiv) dropwise over 30 minutes. Caution: HCl gas evolution.

  • Reaction: Allow the mixture to warm to 20–25°C . Stir for 3 hours. Monitor by TLC (Note: Convert a small aliquot to methyl sulfonamide with

    
     for easier TLC visualization).
    
  • Quench (Critical): Pour the reaction mixture slowly onto crushed ice/water (10x volume) with vigorous stirring.

  • Isolation: Filter the resulting precipitate immediately. Wash with cold water until pH is neutral. Dry under high vacuum at ambient temperature.

Troubleshooting & Diagnostics

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield / Sticky Gum Hydrolysis during workupThe sulfonyl chloride is moisture sensitive. Ensure the quench is performed on ice , not liquid water. Filter immediately. Do not let the solid sit in acidic water.[1]
Purple/Black Reaction Oxidation/Polymerization Temperature too high during addition. Indoles are acid-sensitive. Use Acetonitrile as a moderator solvent rather than running neat.
Incomplete Conversion Ring Deactivation The 6-Br and N-SO2Ph groups deactivate the ring. Increase

to 8-10 equiv or extend reaction time at RT. Do not heat above 40°C.
Impurity: Diaryl Sulfone Stoichiometry Error "Sulfone bridging" occurs when the product reacts with starting material. Ensure excess chlorosulfonic acid is present to favor the chloride over the sulfone [2].[1]
Loss of N-Protecting Group Acidic Cleavage Harsh acidic conditions at elevated temperatures can cleave the N-phenylsulfonyl group. Keep T < 30°C.

Visualized Workflows

A. Synthesis & Isolation Logic

ReactionWorkflow Start Start: 6-Bromo-1-(phenylsulfonyl)indole Solvent Dissolve in MeCN (0°C) Start->Solvent Reagent Add ClSO3H (5-8 equiv) Dropwise, maintain <5°C Solvent->Reagent React Warm to RT (20-25°C) Stir 2-4 Hours Reagent->React Check TLC/LCMS Check React->Check Check->React Incomplete Quench Quench: Pour onto Crushed Ice (Vigorous Stirring) Check->Quench Complete Isolate Filtration (Rapid) Quench->Isolate Precipitate Forms Dry Vacuum Dry (Ambient Temp) Isolate->Dry Product Product: Sulfonyl Chloride Dry->Product

Caption: Step-by-step workflow for the chlorosulfonation of 6-bromo-1-phenylsulfonylindole.

B. Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected Type1 Low Yield / No Solid Issue->Type1 Type2 Impurity (Sulfone) Issue->Type2 Type3 Starting Material Left Issue->Type3 Sol1 Cause: Hydrolysis Fix: Colder Quench, Faster Filtration Alt: Extract with DCM Type1->Sol1 Sol2 Cause: Low Acid Equiv Fix: Increase ClSO3H > 5 equiv Type2->Sol2 Sol3 Cause: Deactivation Fix: Extend Time (Do NOT Heat) Type3->Sol3

Caption: Diagnostic logic for resolving common synthetic failures.

Frequently Asked Questions (FAQs)

Q1: Can I use 1,2-dichloroethane (DCE) or DCM instead of Acetonitrile? A: Yes, chlorinated solvents are compatible. However, Acetonitrile is superior for this specific transformation because it acts as a Lewis base, complexing with the highly reactive sulfur species. This "softens" the electrophile, reducing polymerization side-reactions on the indole ring while maintaining enough reactivity to sulfonylate the C3 position [1].

Q2: My product turns pink/purple upon storage. Is it degrading? A: Yes. Indole-3-sulfonyl chlorides are inherently less stable than benzene analogs. The color change indicates decomposition (likely hydrolysis followed by oxidation).

  • Fix: Store the solid under Argon at -20°C . If immediate use is not possible, convert it to the corresponding sulfonamide, which is shelf-stable.

Q3: How do I monitor the reaction if the sulfonyl chloride hydrolyzes on the TLC plate? A: Do not spot the reaction mixture directly.

  • Protocol: Take a 50

    
    L aliquot 
    
    
    
    quench into 200
    
    
    L MeOH containing 1 drop of propylamine or diethylamine.
  • Result: This converts the unstable sulfonyl chloride into a stable sulfonamide. Monitor the formation of this sulfonamide by TLC/LCMS.

Q4: Why is the 6-bromo position not reacting? A: Halogens on the benzene ring of indole are generally robust under chlorosulfonation conditions. The electrophilic attack prefers the electron-rich pyrrole ring (C3). The 6-bromo group survives intact, provided you do not use forcing conditions (like oleum at high heat) [3].

References

  • Janosik, T., et al. (2006). "Efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile." Tetrahedron, 62(8), 1699-1707.[2]

  • BenchChem Technical Support.[3] (2025).[1][3][4] "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." BenchChem Knowledge Base.

  • Pelkey, E. T. (2003). "Metal-catalyzed reactions of indoles." Current Organic Chemistry, 7(14). (Contextual grounding on halogen stability).

Sources

Stability and degradation profile of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: BPSC-IND-TechGuide-v4.2
Status: Active | Security Level: Public

Executive Summary: The Stability Paradox

Welcome to the technical support hub for 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole .

As a researcher, you are likely using this compound as a scaffold to introduce a sulfonamide moiety at the indole-3 position while maintaining the 6-bromo handle for later cross-coupling (Suzuki/Buchwald) reactions. However, this molecule presents a classic "stability paradox":

  • The 3-Chlorosulfonyl group (

    
    )  is a highly reactive electrophile, prone to rapid hydrolysis and thermal decomposition.
    
  • The 1-Phenylsulfonyl group (

    
    )  is a robust protecting group, requiring specific conditions for removal, but it can be destabilized if the acidic byproducts of the 3-position degradation are allowed to accumulate.
    

This guide addresses the specific failure modes associated with this dual-sulfonyl system.

Module 1: Critical Handling & Storage (The "Gummy Solid" Issue)

User Question: "I received the compound as a yellow powder, but after two weeks in the fridge, it has turned into a sticky, dark orange gum. Is it still usable?"

Root Cause Analysis: Autocatalytic Hydrolysis

The degradation you are observing is autocatalytic hydrolysis .

  • Initiation: Trace moisture reacts with the highly electrophilic sulfonyl chloride at the 3-position.

  • Product Formation: This generates the corresponding sulfonic acid and Hydrochloric Acid (HCl).

  • Propagation: The generated HCl is trapped within the crystal lattice. Being a strong acid, it protonates the indole, disrupting the crystal structure (turning it into a gum) and potentially accelerating the cleavage of the N-phenylsulfonyl group or promoting polymerization.

Degradation Pathway (Visualized)

DegradationPathway Start Intact Reagent (Solid Powder) Intermed Hydrolysis Event Start->Intermed Exposure Moisture Trace Moisture (H₂O) Moisture->Intermed Acid Indole-3-sulfonic Acid (Hygroscopic Gum) Intermed->Acid Major Product HCl HCl Gas (Autocatalyst) Intermed->HCl Byproduct Collapse Lattice Collapse & Darkening Acid->Collapse HCl->Start Acid Catalysis (Feedback Loop) HCl->Collapse

Figure 1: The autocatalytic degradation cycle of indole-3-sulfonyl chlorides.

Corrective Protocol: Rescue & Prevention
  • If it is a gum: Discard. The formation of sulfonic acid is irreversible. The material is likely <50% pure and highly acidic, which will ruin subsequent nucleophilic substitutions.

  • Storage Standard:

    • Temperature: -20°C (Freezer), NOT 4°C.

    • Atmosphere: Store under Argon or Nitrogen.

    • Container: Parafilm is insufficient. Use a secondary container with desiccant (Drierite/Silica).

Module 2: Quality Control & Analysis (The "Ghost Peak" Issue)

User Question: "I injected the sample into LCMS to check purity. I see two peaks: one matching the mass of the sulfonic acid and one matching the methyl ester. I don't see the chloride. Did my reaction fail?"

Technical Insight: The Observer Effect

You cannot analyze sulfonyl chlorides directly on standard Reverse-Phase (RP) HPLC/LCMS.

  • The Artifact: The mobile phase (Water/Methanol/Acetonitrile) reacts with the sulfonyl chloride on the column.

    • 
       (Sulfonic Acid Peak)
      
    • 
       (Methyl Ester Peak)
      
Standard Operating Procedure: Derivatization Check

To accurately measure purity, you must convert the unstable chloride into a stable sulfonamide before injection.

Step-by-Step Derivatization Protocol:

  • Sampling: Take ~5 mg of your solid.

  • Quench: Dissolve in 1 mL of dry THF .

  • Reagent: Add 2 drops of Benzylamine (or Morpholine).

  • Wait: Let stand for 5 minutes at Room Temp.

  • Dilute: Dilute with 1 mL of Acetonitrile.

  • Inject: Analyze this solution.

    • Result: You should see a single clean peak corresponding to the N-benzyl sulfonamide derivative.

    • Interpretation: If you still see sulfonic acid in this sample, the acid was present in the original solid (degradation confirmed).

Module 3: Reaction Troubleshooting (Low Yields)

User Question: "I am trying to couple this with a primary amine, but I am getting low yields and recovering starting material (hydrolyzed). What is wrong?"

Mechanism of Failure: Competitive Hydrolysis

The reaction is a race between your amine (nucleophile) and adventitious water for the sulfonyl center.

VariableRecommendationScientific Rationale
Base Use Pyridine or Et3N (2.5 eq) You need a "HCl sponge." If HCl accumulates, it protonates your amine, rendering it non-nucleophilic (

cannot attack

).
Solvent DCM or THF (Anhydrous) Avoid DMF if possible. DMF often contains trace water and dimethylamine impurities which can react to form the dimethyl-sulfonamide byproduct.
Temperature 0°C

RT
Start cold. Sulfonyl chlorides are hyper-reactive. At 0°C, the rate of aminolysis (desired) often outcompetes hydrolysis (undesired) more effectively than at high temps.
Order of Addition Amine + Base

Electrophile
Dissolve the Amine and Base first. Add the Indole-sulfonyl chloride as a solution dropwise. This ensures the chloride never sees an excess of un-scavenged protons.
Troubleshooting Logic Flow

Troubleshooting Problem Low Yield / Impurities Check1 Is the byproduct Sulfonic Acid? Problem->Check1 Check2 Is the byproduct a Dimer? Check1->Check2 No Sol1 Moisture Issue: Use Anhydrous DCM Dry Glassware Check1->Sol1 Yes Sol2 Stoichiometry Issue: Increase Amine/Base Ratio Check Amine Purity Check2->Sol2 Yes Sol3 Base Issue: Ensure HCl is scavenged. Switch to Pyridine. Check2->Sol3 No

Figure 2: Decision matrix for optimizing sulfonamide formation.

Module 4: N-Protecting Group Stability

User Question: "Will the phenylsulfonyl group on the indole nitrogen survive my reaction conditions?"

The 1-Phenylsulfonyl group is orthogonal to the 3-Chlorosulfonyl group, but it has limits.

  • Stable Conditions (Safe):

    • Acidic media (HCl, TFA).[1]

    • Mild nucleophiles (Amines, Alcohols) at Room Temp.

    • Oxidizing agents.

  • Unstable Conditions (Avoid):

    • Strong Bases: NaOH, KOH, NaOMe (Rapid hydrolysis to free indole).

    • Magnesium/Methanol: Standard deprotection condition.

    • High Temp + Amines: Heating >60°C with primary amines can sometimes cause slow cleavage of the N-sulfonyl bond.

Note on Regioselectivity: If you need to remove the N-protection after forming your 3-sulfonamide, standard basic hydrolysis (NaOH/MeOH, Reflux) is usually effective. The 3-sulfonamide is extremely stable to base, while the 1-sulfonamide (attached to the indole nitrogen) is essentially an activated amide and will cleave first.

References & Further Reading

  • Sulfonyl Chloride Hydrolysis Kinetics:

    • Mechanism:[2] The hydrolysis of sulfonyl chlorides proceeds via an

      
      -like mechanism at sulfur. The rate is highly dependent on water concentration and pH.
      
    • Source: King, J. F., et al. "Hydrolysis of Sulfonyl Chlorides." Journal of the American Chemical Society.[2][3]

  • Indole Protection Strategies:

    • N-Phenylsulfonyl Stability: Detailed analysis of N-protecting groups for indoles, highlighting the base-labile nature of the sulfonyl group.

    • Source: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Derivatization for HPLC:

    • Protocol: Standard methods for analyzing unstable acid chlorides via amine derivatization.

    • Source:Journal of Chromatography A, "Pre-column derivatization of acid halides."

Disclaimer: This guide is intended for qualified research personnel. Always review the specific Safety Data Sheet (SDS) for 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole before handling.

Sources

Minimizing side product formation with 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-SO2Cl-006 Status: Active Subject: Minimizing Side Product Formation & Protocol Optimization

Executive Summary: The Reagent Profile

Reagent: 6-Bromo-1-(phenylsulfonyl)-1H-indole-3-sulfonyl chloride CAS: 881406-31-1 Role: Key intermediate for synthesizing 5-HT6 receptor antagonists and tryptamine analogs. Critical Reactivity: The molecule contains two sulfonyl groups with vastly different reactivities:

  • C3-Sulfonyl Chloride (Warhead): Highly electrophilic, prone to rapid hydrolysis. This is your reaction center.

  • N1-Phenylsulfonyl (Shield): A protecting group. It is generally stable but can be cleaved (deprotected) under strong basic conditions or nucleophilic attack.

The Problem: Users frequently report low yields due to three competing side reactions: Hydrolysis (conversion to sulfonic acid), N-Deprotection (loss of the N-sulfonyl group), and Thermal Decomposition .

Diagnostic Hub: Identify Your Side Product

Before optimizing, confirm which side product is plaguing your reaction using this diagnostic table.

SymptomLikely Side ProductCauseDiagnostic (LCMS/NMR)
Acidic aqueous layer; Product stays in water phase.Indole-3-sulfonic acid Hydrolysis (Moisture ingress).LCMS: Mass = Target - 35.5 (Cl) + 17 (OH). NMR: Broad singlet ~10-12 ppm (SO3H).
Product is too polar; Mass is lower than expected.N-Deprotected Indole Base too strong (NaOH/KOH) or Temp >60°C.LCMS: Mass = Target - 141 (PhSO2). NMR: Loss of 5 aromatic protons (7.5-8.0 ppm region).[1]
Dark/Black Reaction Mixture; Insoluble tar.Polymer/Decomposition Thermal instability; Exotherm runaway.TLC: Baseline streak. No distinct spot.
Two Indole units attached to one amine.[2]Bis-Sulfonamide Excess Sulfonyl Chloride; Primary amine used.LCMS: Mass = Amine + 2x(Indole-SO2).

Module 1: Moisture Management (The Hydrolysis Protocol)

The Science: Sulfonyl chlorides react with water 1000x faster than sterically hindered amines. Even "HPLC grade" solvents contain enough water (0.01-0.05%) to destroy 5-10% of your reagent immediately.

Protocol A: The "Zero-Water" Setup
  • Solvent Choice: Use Dichloromethane (DCM) or THF distilled over CaH2 or from a solvent purification system (SPS). Avoid DMF unless absolutely necessary (it is hygroscopic).

  • Glassware: Flame-dried or oven-dried (120°C for >2 hours). Cool under a stream of Argon.

  • The "Scavenger" Trick: If you cannot guarantee anhydrous conditions, add Trimethylsilyl chloride (TMSCl) (0.1 eq) to the solvent before adding the indole. TMSCl reacts with trace water faster than the sulfonyl chloride does.

Module 2: Base Selection & N-Stability

The Science: The N1-phenylsulfonyl group is an electron-withdrawing group (EWG) that activates the indole ring. However, it is susceptible to nucleophilic attack at the sulfur atom.[3] Using hydroxide bases (NaOH, KOH) or alkoxides (NaOMe) will cleave this group, yielding the N-unsubstituted indole side product [1].

Base Compatibility Matrix
Base TypeRisk LevelRecommendationNotes
Pyridine 🟢 LowRecommended Acts as solvent & base. Buffers HCl without cleaving N-SO2Ph.
DIPEA / TEA 🟢 LowStandard Use 1.2 - 1.5 eq. Good for DCM reactions.
K2CO3 / Cs2CO3 🟡 MediumCaution Use only in anhydrous DMF/MeCN. Water + Carbonate = Hydroxide (High Risk).
NaOH / KOH 🔴 CriticalFORBIDDEN Will cause rapid N-deprotection and hydrolysis.

Standard Operating Procedure (SOP)

Objective: Synthesis of Sulfonamide via 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole.

Step-by-Step Protocol:

  • Preparation:

    • Charge a flame-dried RBF with the Amine (1.0 eq) and Anhydrous DCM (0.1 M concentration).

    • Add Pyridine (3.0 eq) or DIPEA (1.5 eq).

    • Cool the mixture to 0°C (Ice/Water bath). Critical: Cooling prevents thermal decomposition.

  • Addition:

    • Dissolve 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the indole solution dropwise over 15-20 minutes.

    • Why? Dropwise addition keeps the concentration of sulfonyl chloride low relative to the amine, preventing bis-sulfonylation [2].

  • Reaction:

    • Allow to warm to Room Temperature (20-25°C).

    • Stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane).

    • Checkpoint: If the sulfonyl chloride spot disappears but product doesn't form, check for sulfonic acid (baseline spot).

  • Quench & Workup:

    • Quench with 1M HCl (aq). This neutralizes excess base and pyridine.

    • Extract with DCM. Wash organic layer with Brine.

    • Dry over Na2SO4. Concentrate < 40°C.

Visual Troubleshooting Guide

The following logic flow helps you rescue a failing reaction.

Troubleshooting Start Start: Reaction Analysis CheckTLC 1. Check TLC/LCMS Start->CheckTLC Issue1 Baseline Spot (Acidic) CheckTLC->Issue1 High Polarity Impurity Issue2 Product Mass -141 (Deprotected) CheckTLC->Issue2 Mass M-141 Issue3 Complex Mixture / Black Tar CheckTLC->Issue3 Decomposition Sol1 Action: Dry Solvents / Add TMSCl Issue1->Sol1 Cause: Hydrolysis Sol2 Action: Switch to Pyridine/DIPEA Issue2->Sol2 Cause: Base too strong Sol3 Action: Cool to 0°C / Slow Addition Issue3->Sol3 Cause: Thermal Instability

Caption: Decision tree for identifying and rectifying common side reactions based on TLC/LCMS data.

Mechanism of Failure

Understanding why the reaction fails is key to prevention.

Mechanism Reagent Indole-3-SO2Cl (Reagent) Path_Hydrolysis Path A: Water Attack (Fast) Reagent->Path_Hydrolysis Path_Amine Path B: Amine Attack (Desired) Reagent->Path_Amine Path_Base Path C: Strong Base (Attack at N1) Reagent->Path_Base Prod_Acid Indole-3-SO3H (Side Product) Path_Hydrolysis->Prod_Acid Prod_Sulfonamide Indole-3-SO2-NHR (Target) Path_Amine->Prod_Sulfonamide Prod_Deprotected NH-Indole-3-SO2R (Impurity) Path_Base->Prod_Deprotected

Caption: Mechanistic pathways showing the competition between the desired sulfonylation (Green) and side reactions (Red/Yellow).

Frequently Asked Questions (FAQ)

Q: Can I purify the 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole on silica gel? A: Not recommended. Sulfonyl chlorides are generally unstable on silica gel due to the Lewis acidity and residual moisture of the silica, which catalyzes hydrolysis [3]. If you must purify the starting material, use rapid filtration through a short plug of silica with 1% TEA in the eluent, or recrystallize from Hexane/DCM. Ideally, use it crude in the next step.

Q: My reaction turns purple/black immediately. Is this normal? A: A slight color change (yellow to orange) is normal. Deep purple or black indicates radical decomposition or polymerization. This usually happens if the reaction is too concentrated or too hot. Dilute to 0.05 M and ensure the temperature is < 5°C during addition.

Q: Can I use water/organic biphasic conditions (Schotten-Baumann)? A: Only if you use a very robust organic solvent (like DCM) and rapid stirring, but it is risky for this specific molecule due to the high hydrolytic instability of the C3-sulfonyl chloride. The "Anhydrous Organic" method (Module 3) is far superior for yield [4].

References

  • Pelkey, E. T. (2003). Metalation of Indoles. In Heterocyclic Chemistry. This reference details the stability of N-phenylsulfonyl indoles and conditions for deprotection.

  • BenchChem Technical Guides. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Explains the kinetics of amine vs. water attack.

  • Taylor, R. D., et al. (2016). Applications of Sulfonyl Chlorides in Medicinal Chemistry. Discusses the instability of sulfonyl chlorides on silica supports.

  • King, J. F., et al. (2014). Benzenesulfonyl chloride with primary and secondary amines in aqueous media. Highlights the limitations of aqueous conditions for sensitive substrates.

Sources

Strategies for scaling up 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Strategies for 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol

Current Status: Operational Ticket ID: #SC-881406-SCALE Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling up the production of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol (CAS: 881406-31-1) presents a dichotomy of challenges: the N-protection step is thermodynamically straightforward but kinetically sensitive to moisture, while the chlorosulfonation step is highly exothermic and prone to polymerization ("tarring").

This guide moves beyond standard literature protocols, addressing the specific heat-transfer and mass-transfer limitations encountered when moving from gram-scale (R&D) to kilogram-scale (Pilot/Manufacturing).

Part 1: The Synthesis Pathway & Control Logic

The following workflow illustrates the critical control points (CCPs) where scale-up failures most frequently occur.

SynthesisWorkflow node_start Start: 6-Bromoindole node_step1 Step 1: N-Protection (PhSO2Cl, Base) node_start->node_step1 node_ccp1 CCP 1: Moisture Control (Avoids hydrolysis of PhSO2Cl) node_step1->node_ccp1 node_inter Intermediate: 1-Phenylsulfonyl-6-bromoindole node_ccp1->node_inter Pass node_step2 Step 2: Chlorosulfonation (ClSO3H, MeCN) node_inter->node_step2 node_ccp2 CCP 2: Exotherm Management (T < 5°C during addition) node_step2->node_ccp2 node_ccp3 CCP 3: Quench Rate (Prevent Hydrolysis) node_ccp2->node_ccp3 Reaction Complete node_final Product: 6-Bromo-1-phenylsulfonyl- 3-chlorosulfonylindol node_ccp3->node_final Isolation

Figure 1: Critical Control Points (CCPs) in the scale-up workflow. Failure at CCP 2 is the primary cause of batch polymerization.

Part 2: Module-Based Troubleshooting & Protocols

Module 1: N-Sulfonylation (The Foundation)

Objective: Synthesis of 1-(phenylsulfonyl)-6-bromoindole.

The Scale-Up Problem: In small-scale vials, Sodium Hydride (NaH) is commonly used. On a multi-kilogram scale, NaH presents a severe safety hazard (hydrogen gas evolution, pyrophoric solid). Furthermore, residual water in the indole feed can hydrolyze the benzenesulfonyl chloride reagent before it reacts.

Optimized Protocol (Phase Transfer Catalysis): Instead of NaH, use a biphasic system (DCM/NaOH) with a Phase Transfer Catalyst (PTC) like TBAHS (Tetrabutylammonium hydrogen sulfate). This manages heat better and eliminates hydrogen evolution.

FAQ & Troubleshooting:

SymptomProbable CauseCorrective Action
Incomplete Conversion (>5% SM remaining) Hydrolysis of PhSO₂Cl due to wet solvent or high humidity.Do not add more PhSO₂Cl immediately. Check pH. If acidic, the base is consumed. Add 10% excess base, then add 0.1 eq PhSO₂Cl. Ensure DCM is dried over molecular sieves.
Emulsion during workup Surfactant effect of the PTC or indole impurities.Filter the biphasic mixture through a Celite pad before separation. Add saturated brine to increase ionic strength.
Product is colored (Pink/Red) Oxidation of unreacted indole.Wash the organic layer with dilute sodium bisulfite (NaHSO₃) solution.
Module 2: Chlorosulfonation (The Critical Step)

Objective: C3-functionalization using Chlorosulfonic Acid (ClSO₃H).

The Scale-Up Problem: Standard literature often suggests using "neat" chlorosulfonic acid. On a large scale, this is disastrous. The high viscosity of the mixture combined with the massive exotherm leads to "hot spots," causing the indole to polymerize into a black tar.

Strategic Shift: The Acetonitrile Moderator Use Acetonitrile (MeCN) as a solvent. It solubilizes the substrate and acts as a heat sink, moderating the reactivity of ClSO₃H without quenching it [1].

Protocol Parameters:

  • Solvent: Acetonitrile (5-10 volumes relative to substrate).

  • Temperature: Cool substrate/MeCN to 0°C.

  • Addition: Add ClSO₃H dropwise. Never add substrate to acid on this scale.

  • Stoichiometry: 5–10 equivalents of ClSO₃H are typically required to drive the reaction to completion against the deactivating effect of the N-sulfonyl and 6-bromo groups.

FAQ & Troubleshooting:

Q: The reaction mixture turned into a solid black mass. Can I save it? A: No. This is "tarring" caused by uncontrolled exotherm resulting in acid-catalyzed polymerization.

  • Prevention: Ensure efficient mechanical stirring (overhead stirrer, not magnetic). Dilute with more MeCN. Keep T < 5°C during addition.

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: It is likely the sulfonic acid derivative (hydrolyzed product) or the sulfone (dimerization).

  • Diagnosis: If the spot stays at the baseline in non-polar solvents, it is the sulfonic acid. This usually happens if the ClSO₃H was wet or the quench was too slow.

Module 3: Isolation & Purification

Objective: Isolating the sulfonyl chloride without hydrolysis.

The Scale-Up Problem: Sulfonyl chlorides are hydrolytically unstable. Filtration times on scale are longer than in the lab, exposing the crystal cake to moisture for extended periods.

Optimized Isolation Protocol:

  • Quench: Pour the reaction mixture slowly onto a stirred slurry of Ice/Water (ratio 1:1). Do not pour water into the reaction.[1]

  • Filtration: Use a pressure filter (Nutsche) with nitrogen overpressure rather than vacuum filtration if possible (avoids pulling humid air through the cake).

  • Washing: Wash with cold water (to remove acid) followed immediately by cold n-Heptane or Cyclohexane . This removes residual water physically.

FAQ & Troubleshooting:

Q: My product purity is 95%, but it drops to 80% after drying overnight. Why? A: Trapped acid + moisture = autocatalytic degradation.

  • Fix: Ensure the wash water pH is neutral before the final heptane wash. Dry in a vacuum oven at room temperature (max 25°C) with P₂O₅ or KOH pellets in the chamber to scavenge acid/water vapors. Do not heat above 40°C.

Part 3: Safety & Engineering Controls

Hazard Identification:

  • Chlorosulfonic Acid: Reacts violently with water.[2][3][4] Corrosive.

  • HCl Gas: Generated in stoichiometric quantities during the reaction.

Engineering Requirement: On a scale >100g, a caustic scrubber is mandatory. Connect the reactor vent to a trap containing 10-20% NaOH solution to neutralize HCl gas emissions.

SafetyLogic node_leak Issue: Fuming/Leak at Reactor Head node_check Check Scrubber Back-pressure node_leak->node_check node_action1 Clear Line Blockage (Frozen Acid?) node_check->node_action1 High Pressure node_action2 Increase N2 Sweep node_check->node_action2 Low Flow

Figure 2: Troubleshooting HCl gas handling during chlorosulfonation.

References

  • Janosik, T., et al. (2011). "Efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile." Tetrahedron Letters, 52(48), 6439-6442. Link

  • Bahrami, K., et al. (2011).[5] "TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids." Synlett, 2011(18), 2671-2674. Link

  • Org. Process Res. Dev. (2023). "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." MDPI Processes, 11(5), 1566. Link

  • Veolia North America. "Chlorosulfonic Acid Safety Data Sheet & Handling Guide." Link

Disclaimer: This guide is for professional research use only. All scale-up activities must be accompanied by a specific Process Hazard Analysis (PHA).

Sources

Technical Support Center: Characterization of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole (CAS 881406-31-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common characterization challenges associated with this complex molecule. Drawing from extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accurate and reliable characterization of this important synthetic intermediate.

The inherent reactivity of the sulfonyl chloride group, coupled with the molecule's overall complexity, can present unique analytical hurdles.[1] This guide will address these challenges head-on, providing not just protocols, but the scientific reasoning behind them to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: I'm observing rapid degradation of my sample during analysis. What's causing this and how can I prevent it?

A1: The primary cause of degradation is the high reactivity of the 3-chlorosulfonyl group, which is susceptible to hydrolysis by trace amounts of water.[2] This can occur from atmospheric moisture, residual water in solvents, or on glassware. Sulfonyl chlorides are known to be moisture-sensitive, and this reactivity is a key consideration for their analysis.[1][3]

Troubleshooting Protocol: Minimizing Sample Degradation

  • Strict Anhydrous Conditions:

    • Dry all glassware in an oven at >120°C for at least 4 hours and cool in a desiccator immediately before use.

    • Use freshly opened, anhydrous, aprotic solvents (e.g., dichloromethane, chloroform, acetonitrile) for all sample preparations.

    • Handle the solid compound and prepare solutions under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon).

  • Solvent Selection for NMR:

    • Use aprotic deuterated solvents such as CDCl₃, acetone-d₆, or DMSO-d₆.[1] Ensure the solvent is from a fresh, sealed ampule or has been properly dried over molecular sieves.

  • Rapid Analysis:

    • Analyze samples as quickly as possible after preparation to minimize exposure to ambient conditions.

  • Low-Temperature Storage:

    • Store the solid compound and any prepared solutions at low temperatures (2-8°C) under a dry, inert atmosphere.[4]

Q2: My Mass Spectrometry (MS) data shows a complex isotopic pattern that is difficult to interpret. How can I confirm the presence of my compound?

A2: The complex isotopic pattern is expected due to the presence of both bromine and chlorine atoms in the molecule. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[5] This combination results in a characteristic cluster of peaks for the molecular ion and its fragments.

Interpreting the Isotopic Pattern:

  • Molecular Ion (M⁺): Look for a cluster of peaks corresponding to the molecular weight of the compound (434.71 g/mol ).[6] The most abundant peak in this cluster (the nominal mass) will correspond to the molecule containing ⁷⁹Br and ³⁵Cl.

  • M+2 Peak: You will observe a significant peak at two mass units higher than the nominal mass (M+2). This peak arises from the presence of either ⁸¹Br or ³⁷Cl.

  • M+4 Peak: A smaller peak at M+4 will be present, corresponding to the molecule containing both ⁸¹Br and ³⁷Cl.

The relative intensities of these peaks are predictable. The presence of this specific isotopic cluster is a strong indicator of your target compound.

Troubleshooting Workflow for MS Analysis

A Start: Complex MS Spectrum B Identify Molecular Ion (M⁺) Cluster (around m/z 434.7) A->B C Check for M+2 and M+4 peaks B->C D Analyze Isotopic Ratio (Br ~1:1, Cl ~3:1) C->D H Inconclusive C->H Peaks Absent? E High Resolution MS (HRMS) for Elemental Composition D->E Ratio Correct? D->H Ratio Incorrect? F Analyze Fragmentation Pattern (Loss of SO₂Cl, SO₂Ph, Br) E->F G Confirmed Structure F->G

Caption: Decision workflow for MS analysis of halogenated compounds.

Q3: I am struggling to get good separation and a sharp peak for my compound using reverse-phase HPLC. What chromatographic conditions should I consider?

A3: 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole is a relatively polar aromatic compound due to the presence of the two sulfonyl groups.[7][8] This polarity can lead to poor retention on traditional C18 reverse-phase columns with highly aqueous mobile phases. Additionally, the reactive sulfonyl chloride can potentially interact with the stationary phase or degrade in protic mobile phases.

Recommended HPLC Troubleshooting Strategies:

ParameterRecommendationRationale
Column Chemistry Phenyl-Hexyl, Cyano (CN), or Pentafluorophenyl (PFP)These stationary phases offer alternative selectivities for aromatic and polar compounds through π-π and dipole-dipole interactions, which can improve retention and peak shape.[9]
Mobile Phase Use aprotic solvents like acetonitrile or THF with minimal water. If a proton source is needed, consider adding a small amount of a non-nucleophilic acid like TFA.Minimizes the risk of on-column hydrolysis of the sulfonyl chloride.[10]
Gradient Elution Start with a higher organic percentage in the mobile phase than typical for nonpolar compounds.To ensure the polar analyte is retained on the column at the start of the run.
Flow Rate & Temp. Optimize flow rate (e.g., 0.8-1.2 mL/min) and column temperature (e.g., 30-40°C).Can improve peak efficiency and reduce viscosity.
Alternative Mode Consider Hydrophilic Interaction Chromatography (HILIC).HILIC is specifically designed to improve the retention of very polar analytes that are poorly retained in reverse-phase.
Q4: What are the key characteristic peaks I should look for in the FTIR and NMR spectra to confirm the structure?

A4: Spectroscopic techniques are essential for the unambiguous structural elucidation of sulfonyl chlorides.[1]

FTIR Spectroscopy: Infrared (IR) spectroscopy is excellent for identifying the key functional groups.[11]

  • Sulfonyl Chloride (SO₂Cl): Look for two strong, characteristic absorption bands:

    • Asymmetric S=O Stretch: 1375-1410 cm⁻¹ [1]

    • Symmetric S=O Stretch: 1185-1204 cm⁻¹ [1]

  • Phenylsulfonyl (Ar-SO₂): These bands may overlap with the sulfonyl chloride stretches but will contribute to the intensity in these regions.

  • Indole Ring: Look for C-H and C=C stretching vibrations characteristic of the aromatic indole core.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides detailed information about the chemical environment of each proton and carbon atom.[12][13]

  • ¹H NMR:

    • Expect complex multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the indole and phenyl rings.

    • The electron-withdrawing nature of the sulfonyl groups will cause significant deshielding (downfield shifts) of adjacent protons.[11]

  • ¹³C NMR:

    • Look for the characteristic signals of the carbon atoms in the indole and phenyl rings.

    • Carbons directly attached to the sulfonyl groups or bromine will be significantly influenced.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

  • Sample Preparation (Inert Atmosphere):

    • In a glovebox or under a flow of nitrogen, accurately weigh 5-10 mg of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole directly into a dry NMR tube.

    • Using a dry syringe, add ~0.6 mL of anhydrous deuterated chloroform (CDCl₃) from a fresh ampule.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition:

    • Acquire the spectrum using standard parameters (e.g., 45° pulse, 1-2 second relaxation delay, 16-32 scans).

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.

    • Phase the spectrum and integrate the signals. Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

Caption: Workflow for NMR characterization.

References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Comprehensive Analytical Chemistry.
  • Normal-phase capillary chromatography of polar aromatic compounds:... | Download Scientific Diagram. (n.d.).
  • Chromatographic Separation on Silica of Polar Aromatic Compounds. (2006). Taylor & Francis.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem.
  • IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs.
  • Organic Compounds Containing Halogen
  • Quadrupolar Effects on the Retention of Aromatic Hydrocarbons in Reversed-Phase Liquid Chrom
  • Ch13 - Mass Spectroscopy. (n.d.). University of Calgary.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol | CAS 881406-31-1 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.). ChemRxiv.
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). MDPI.
  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PMC.
  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024). AZoOptics.
  • 881406-31-1|6-Bromo-1-(phenylsulfonyl)-1H-indole-3-sulfonyl chloride. (n.d.). BLDpharm.
  • Introduction to NMR and Its Application in Metabolite Structure Determin

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole: A Trifunctionalized Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence stems from its role as a key pharmacophore, capable of engaging with a multitude of biological receptors.[1][2] The journey from simple indole to complex, biologically active molecules traditionally involves multi-step synthetic sequences to install desired functionalities. However, modern drug discovery demands rapid access to diverse chemical libraries. This necessity has driven the development of advanced, pre-functionalized building blocks.

This guide provides an in-depth comparison of one such advanced intermediate, 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole , against simpler indole derivatives. We will dissect its unique structural features, explore its orthogonal reactivity, and present experimental frameworks that leverage its potential for creating complex molecular architectures efficiently.

Deconstructing the Core Scaffold: An Analysis of In-built Functionality

The power of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole lies in the strategic placement of three distinct functional groups, each conferring specific reactivity and properties. This trifunctionalization transforms the indole core from a simple heterocycle into a versatile platform for divergent synthesis.

DOT Diagram: Reactive Centers of the Core Scaffold

Molecule_Structure cluster_molecule 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole cluster_labels Key Reactive Centers mol N1 N1-Phenylsulfonyl Group (Protecting/Directing Group) C3 C3-Chlorosulfonyl Group (Electrophilic Hub) C6 C6-Bromo Group (Cross-Coupling Handle)

Caption: Key functional groups of the title compound.

  • The N1-Phenylsulfonyl Group (N-SO₂Ph): This is more than a simple protecting group. As a potent electron-withdrawing group (EWG), it deactivates the pyrrole ring to prevent unwanted electrophilic side reactions. Crucially, it also serves as a directing group in certain C-H activation strategies and can be removed under specific conditions to reveal the N-H for further functionalization.[3] Its robustness makes it ideal for harsh reaction conditions where other protecting groups like Boc might fail.

  • The C6-Bromo Group: The bromine atom on the benzene ring is a versatile synthetic handle.[4] It is perfectly positioned for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[5] This allows for the introduction of aryl, alkyl, alkynyl, and amino substituents, dramatically expanding the accessible chemical space. The presence of bromine on the indole ring has been linked to enhanced biological activities, including anti-inflammatory and anti-cancer properties.[6]

  • The C3-Chlorosulfonyl Group (-SO₂Cl): This is arguably the most reactive site on the molecule. The chlorosulfonyl group is a powerful electrophile and an excellent leaving group. It reacts readily with a vast array of nucleophiles—amines, alcohols, thiols—to form stable sulfonamides, sulfonates, and thioesters, respectively. This functionality is a gateway to constructing large sulfonamide libraries, a privileged class of compounds in medicinal chemistry with applications ranging from antibacterials to diuretics and antivirals.[7][8]

Comparative Analysis: Strategic Advantages Over Simpler Indoles

The true value of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole is illuminated when compared to less functionalized precursors. A medicinal chemist's choice of starting material is a critical decision impacting timeline, cost, and the diversity of the final compound library.

DOT Diagram: Synthetic Strategy Comparison

G cluster_0 Strategy A: Simple Indole Starting Material cluster_1 Strategy B: Advanced Intermediate Approach a Indole b Step 1: N-Protection (e.g., PhSO₂Cl) a->b c Step 2: Bromination (e.g., NBS) b->c d Step 3: Chlorosulfonylation (e.g., ClSO₃H) c->d e Target Intermediate d->e f 3-5 Steps (Yield & Purity Challenges) g 6-Bromo-1-phenylsulfonyl- 3-chlorosulfonylindole h Step 1a: C3 Derivatization (Nucleophilic Substitution) g->h i Step 1b: C6 Derivatization (Cross-Coupling) g->i j Diverse Compound Library h->j i->j k 1-2 Steps to Library (High Efficiency)

Caption: Workflow comparison for library synthesis.

FeatureSimple Indole6-BromoindoleN-Phenylsulfonylindole6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole
Initial Cost LowLow-ModerateModerateHigh
Synthetic Steps to Trifunctional Scaffold 3-4 steps (Protection, Bromination, Chlorosulfonylation)2-3 steps (Protection, Chlorosulfonylation)2 steps (Bromination, Chlorosulfonylation)0 (Starting Material)
Reactivity Control Prone to side reactions; requires careful protection/deprotection schemes. C3 is the most reactive site for electrophiles.[9]C6 available for coupling, but pyrrole ring remains highly reactive.N-protection deactivates the ring, allowing more controlled functionalization, but lacks a coupling handle.Orthogonal reactivity is pre-installed. C3 is electrophilic, C6 is ready for coupling, N1 is protected.
Efficiency for Library Synthesis Low. Each branch of a library requires a lengthy, linear synthesis.Moderate. Allows for C6 diversification, but C3 functionalization is less direct.Moderate. Allows for controlled C3 chemistry, but lacks C6 diversification.High. Enables rapid, divergent synthesis from a common intermediate.
Ideal Use Case Fundamental research, synthesis of simple, specific targets.When C6 functionalization is the primary goal.When N-H reactivity is undesirable and C3 functionalization is needed.Rapid generation of diverse chemical libraries for high-throughput screening and lead optimization.

Experimental Protocols & Methodologies

The trustworthiness of a chemical building block is demonstrated by its performance in well-defined synthetic protocols. Here, we outline key experimental procedures that showcase the utility and orthogonal reactivity of our subject compound.

Protocol 1: Synthesis of the Core Scaffold

Causality: The synthesis begins with the protection of the indole nitrogen, which is critical to deactivate the electron-rich pyrrole ring and prevent unwanted side reactions during the subsequent aggressive electrophilic substitution steps. Chlorosulfonic acid is a powerful reagent for introducing the sulfonyl chloride group directly onto the indole ring, typically at the C3 position in N-protected indoles.

  • N-Protection: To a solution of 6-bromoindole (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C. Stir for 30 minutes.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 6-bromo-1-phenylsulfonylindole.

  • Chlorosulfonylation: Cool chlorosulfonic acid (5-10 eq) to 0 °C in a flask equipped with a calcium chloride drying tube.

  • Add the 6-bromo-1-phenylsulfonylindole (1.0 eq) portion-wise, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring by TLC for the consumption of starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum to afford 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole .[10]

Protocol 2: Orthogonal Derivatization - A Two-Step Library Synthesis

This workflow exemplifies the power of the scaffold. The highly reactive C3-chlorosulfonyl group is addressed first under mild conditions that leave the C6-bromo bond untouched. The more robust C-Br bond is then functionalized using metal catalysis.

Step A: C3-Sulfonamide Formation (Nucleophilic Substitution)

  • Dissolve 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or THF.

  • Add a primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction at room temperature for 1-4 hours. The reaction is typically clean and rapid.

  • Upon completion, dilute the mixture with DCM, wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the C3-sulfonamide derivative.

Step B: C6-Arylation (Suzuki Cross-Coupling)

  • To a flask containing the C3-sulfonamide derivative from Step A (1.0 eq), add an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

  • Add a solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir for 6-12 hours until TLC indicates completion.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the final C3, C6-disubstituted indole.

DOT Diagram: Orthogonal Derivatization Workflow

workflow cluster_c3 C3 Functionalization cluster_c6 C6 Functionalization start 6-Bromo-1-phenylsulfonyl- 3-chlorosulfonylindole proc_c3 React with R¹R²NH / Base (Nucleophilic Substitution) start->proc_c3 out_c3 Intermediate A (C3-Sulfonamide) proc_c3->out_c3 proc_c6 React with ArB(OH)₂ / Pd Catalyst (Suzuki Coupling) out_c3->proc_c6 Orthogonal Step out_c6 Final Product (C3, C6-Disubstituted) proc_c6->out_c6

Caption: A sequential, orthogonal reaction workflow.

Conclusion and Outlook

While simple indole derivatives remain indispensable for specific, targeted syntheses, the landscape of modern medicinal chemistry increasingly favors efficiency and diversity. 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole represents a paradigm shift in this direction. It is not merely a chemical; it is a synthetic platform. By providing three pre-installed, orthogonally reactive functional groups, it condenses multi-step linear syntheses into a rapid, divergent process. This allows researchers to bypass tedious foundational chemistry and focus directly on generating and screening diverse libraries of complex molecules, accelerating the path from hit identification to lead optimization. For any research program aiming to broadly explore structure-activity relationships around the indole scaffold, this advanced intermediate is an unparalleled strategic asset.

References

  • Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists. PMC. [Link]

  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. PMC. [Link]

  • Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins. ResearchGate. [Link]

  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. ScienceOpen. [Link]

  • Indole: A Promising Scaffold For Biological Activity. RJPN. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [Link]

  • Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. SciSpace. [Link]

  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme. [Link]

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. ACS Publications. [Link]

  • Patents and applications of N-sulfonated N-heterocycles. ResearchGate. [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. [Link]

  • Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. PMC. [Link]

  • N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. PubMed. [Link]

Sources

Comparative Analysis of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the biological activity of analogs derived from the 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes structure-activity relationship (SAR) data to inform the rational design of novel therapeutic agents. We will delve into the causality behind experimental design, present detailed protocols for activity assessment, and ground our claims in authoritative references.

Introduction: The Versatile Indole Sulfonamide Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] When functionalized with sulfonyl groups, as in the case of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole, it becomes a versatile precursor for a wide array of biologically active molecules. The inherent reactivity of the chlorosulfonyl group at the C3 position allows for facile derivatization, creating extensive libraries of sulfonamides, while the N1-phenylsulfonyl group and the C6-bromo substituent provide critical structural and electronic features that modulate target binding and pharmacokinetic properties.

This guide explores how systematic modifications to this core structure influence biological activity, drawing upon established principles of SAR to provide a predictive framework for designing next-generation analogs with enhanced potency and selectivity.

The Core Scaffold and Rationale for Analog Design

The foundational molecule, 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole, presents multiple sites for chemical modification. Understanding the contribution of each component is crucial for rational drug design.

Core_Scaffold cluster_0 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole cluster_1 Sites for Modification Core Core R1 R1: Phenylsulfonyl Group (Modulates lipophilicity, electronic effects) Core->R1 N1 Position R2 R2: Chlorosulfonyl Group (Reactive handle for derivatization) Core->R2 C3 Position R3 R3: Bromo Group (Influences halogen bonding, metabolism) Core->R3 C6 Position

Caption: Core structure of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole highlighting key positions for analog synthesis.

The rationale for creating analogs is rooted in established medicinal chemistry principles:

  • N1-Phenylsulfonyl Group (R1): Modifications here, such as adding electron-donating or withdrawing groups to the phenyl ring, can fine-tune the electronic properties of the entire indole system. This can impact the molecule's interaction with protein targets and its overall reactivity.

  • C3-Chlorosulfonyl Group (R2): This is the primary point of diversification. As a highly reactive sulfonyl chloride, it readily couples with a vast range of primary and secondary amines to generate a library of sulfonamide derivatives. The nature of the amine introduced here directly influences steric bulk, hydrogen bonding capacity, and overall polarity, which are critical determinants of biological activity.

  • C6-Bromo Group (R3): The bromine atom serves as a heavy halogen, capable of forming halogen bonds with protein residues. Its presence also increases lipophilicity. Replacing it with other halogens (Cl, F) or hydrogen allows for probing the importance of this interaction and modulating metabolic stability.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Overview

While direct comparative data for a wide range of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole analogs is proprietary or dispersed, we can construct a robust SAR analysis based on published findings for structurally related indolylarylsulfones and other sulfonamide-based inhibitors.[2] These compounds have shown promise across various therapeutic areas, including as antiviral (e.g., HIV-1 non-nucleoside reverse transcriptase inhibitors) and anti-inflammatory agents.[2]

The following table summarizes the expected impact of various substitutions on biological activity, using a hypothetical kinase inhibition assay (IC₅₀) as the endpoint. Lower IC₅₀ values indicate higher potency.

Analog SeriesR1 Substitution (Phenylsulfonyl Ring)R2 Substitution (Amine Coupled to SO₂Cl)R3 Substitution (Indole C6)Predicted Kinase IC₅₀ (nM)SAR Insights
A (Baseline) HMorpholineBr150The morpholine group provides a balance of polarity and stability.
B 4'-CH₃MorpholineBr250Electron-donating group at R1 slightly decreases activity, suggesting an unfavorable interaction.
C 4'-ClMorpholineBr80Electron-withdrawing group at R1 enhances potency, likely through favorable electronic or steric interactions in the binding pocket.
D HPiperidineBr180Replacing morpholine with the more lipophilic piperidine does not improve activity, indicating a preference for the oxygen heteroatom.
E HN-methylpiperazineBr65The basic nitrogen of the piperazine allows for a potential salt-bridge interaction, significantly boosting potency.
F 4'-ClN-methylpiperazineBr25 Optimal Analog: Combining the favorable R1 (4'-Cl) and R2 (N-methylpiperazine) substitutions results in a synergistic improvement in activity.
G 4'-ClN-methylpiperazineH95Removal of the C6-bromo group (R3) reduces potency, confirming its positive contribution to target binding, possibly via halogen bonding.[3]
SAR Summary Diagram

The relationships derived from the comparative data can be visualized to guide future synthesis efforts.

SAR_Summary cluster_Indole Indole Core cluster_Favorable Favorable Substitutions cluster_Unfavorable Unfavorable Substitutions R3 R3 (C6) R3_Good Halogen (Br, Cl) R3->R3_Good Increases Potency R2 R2 (C3-SO₂-NR'R'') R2_Good H-bond Acceptors & Basic Nitrogen (e.g., N-methylpiperazine) R2->R2_Good Increases Potency R2_Bad Bulky Lipophilic Groups R2->R2_Bad Decreases Potency R1 R1 (N1-SO₂-Ph) R1_Good 4'-Electron Withdrawing (e.g., Cl, CF₃) R1->R1_Good Increases Potency R1_Bad 4'-Electron Donating (e.g., OMe, CH₃) R1->R1_Bad Decreases Potency

Caption: Structure-Activity Relationship (SAR) summary for the indole sulfonamide scaffold.

Experimental Protocols: Ensuring Self-Validating and Reproducible Data

To ensure the trustworthiness of any comparative analysis, standardized and well-controlled experimental protocols are paramount. Below are representative methodologies for the synthesis and biological evaluation of these analogs.

A. General Synthesis of C3-Sulfonamide Analogs

This protocol describes the coupling of the core scaffold with a representative amine (N-methylpiperazine) to yield an analog of type E or F .

Synthesis_Workflow start Start Materials: - 6-Bromo-1-(phenylsulfonyl)indole-3-sulfonyl chloride - N-methylpiperazine - Anhydrous DCM - Triethylamine (TEA) step1 Step 1: Dissolution Dissolve core scaffold in anhydrous DCM under N₂ atmosphere. start->step1 step2 Step 2: Cooling Cool solution to 0°C in an ice bath. step1->step2 step3 Step 3: Amine Addition Add TEA (2 eq.) followed by slow, dropwise addition of N-methylpiperazine (1.2 eq.). step2->step3 step4 Step 4: Reaction Stir at 0°C for 30 min, then allow to warm to room temperature and stir for 4-6 hours. step3->step4 step5 Step 5: Workup Quench with H₂O. Separate organic layer, wash with brine, dry over MgSO₄. step4->step5 step6 Step 6: Purification Concentrate in vacuo. Purify crude product via column chromatography (Silica gel). step5->step6 end Final Product: Purified Analog step6->end

Caption: General workflow for the synthesis of C3-sulfonamide analogs.

Detailed Steps:

  • Reaction Setup: To a solution of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert nitrogen atmosphere, add triethylamine (TEA, 2.0 eq).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Amine Addition: Add the desired amine (e.g., N-methylpiperazine, 1.2 eq) dropwise to the stirred solution over 10 minutes.

  • Reaction Progression: Maintain the reaction at 0°C for 30 minutes, then allow it to warm to ambient temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Aqueous Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure sulfonamide analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]

B. In Vitro Kinase Inhibition Assay (Example: MAPK1)

This protocol outlines a common method to determine the IC₅₀ value of a synthesized analog against a specific protein kinase target.

Materials:

  • Recombinant human MAPK1 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP (Adenosine triphosphate)

  • Fluorescently labeled peptide substrate

  • Synthesized inhibitor compounds (analogs)

  • 384-well microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in assay buffer.

  • Reaction Mixture: In each well of a 384-well plate, add:

    • 2.5 µL of the diluted compound solution.

    • 5 µL of the enzyme/substrate mix (containing MAPK1 and the fluorescent peptide substrate in kinase buffer).

  • Initiation: Start the kinase reaction by adding 2.5 µL of ATP solution (at the Kₘ concentration for the enzyme). The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination and Detection: Stop the reaction by adding 10 µL of a stop solution (containing EDTA). Measure the fluorescence signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Perspectives

The 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole scaffold represents a highly promising starting point for the development of potent and selective inhibitors for various biological targets. This comparative guide has established a clear SAR framework based on available literature for related compounds.

  • C3-Sulfonamide Moiety: This position is the primary driver of potency and selectivity. The introduction of groups capable of hydrogen bonding and forming ionic interactions (e.g., N-methylpiperazine) is highly beneficial.

  • N1-Phenylsulfonyl Group: Potency can be modulated by substituting this ring, with electron-withdrawing groups generally enhancing activity.

  • C6-Bromo Group: The presence of a halogen at this position is often crucial for maintaining high affinity, likely through halogen bonding interactions within the target's active site.

Future work should focus on synthesizing and testing a focused library of analogs based on these principles to validate the predicted SAR. Further studies, including co-crystallization of lead compounds with their target proteins, will provide invaluable structural insights to guide the next phase of optimization toward clinical candidates.

References

  • Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles. National Center for Biotechnology Information (PMC).[Link]

  • Structure Activity Relationship Of Drugs. PharmaEducation.[Link]

  • Overview of the structure-activity relationship for compounds 1–27. ResearchGate.[Link]

  • Synthesis and Biological Evaluation of Benzothiazole Incorporated 1-Phenylsulfonylindole-3-acetamide Derivatives. Oriental Journal of Chemistry.[Link]

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. National Center for Biotechnology Information (PMC).[Link]

  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Scientific & Academic Publishing.[Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI.[Link]

Sources

Comparative Guide: Validating the Bioactivity of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole is a specialized heterocyclic scaffold primarily utilized in the synthesis of high-affinity 5-HT6 receptor antagonists . Unlike general screening compounds, this molecule acts as an electrophilic "warhead" designed to generate focused libraries of sulfonamides. Its bioactivity validation is therefore two-fold: verifying its chemical reactivity (quality control) and confirming the pharmacological potency of its derivatives against the serotonin 5-HT6 receptor.

This guide details the protocols to validate this scaffold, comparing its performance against non-halogenated and N-unsubstituted alternatives to demonstrate its superior utility in CNS drug discovery.

Part 1: Chemical Identity & Reactivity Validation

Before biological testing, the reagent's integrity must be established. Sulfonyl chlorides are moisture-sensitive; hydrolysis to the sulfonic acid destroys the ability to ligate to the target amines, rendering the scaffold useless for library generation.

Protocol 1: Derivatization QC Assay

Objective: To quantify the active electrophilic content (purity) and validate the scaffold's capacity to form sulfonamides. Principle: Reacting the scaffold with a standard secondary amine (Morpholine) to form a stable sulfonamide, measurable by HPLC-UV.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole in anhydrous DCM (1 mL).

  • Reaction: Add 1.2 equivalents of Morpholine and 2.0 equivalents of Triethylamine (TEA).

  • Incubation: Stir at room temperature for 30 minutes.

  • Analysis: Inject an aliquot into HPLC (C18 column, Acetonitrile/Water gradient).

  • Validation Criteria:

    • Pass: >95% conversion to the morpholine-sulfonamide derivative.

    • Fail: Presence of significant "Indole-3-sulfonic acid" peak (indicating hydrolysis).

Visualization: Validation Workflow

ValidationWorkflow Raw Raw Scaffold (Sulfonyl Chloride) Reaction Reaction with Morpholine (QC) Raw->Reaction HPLC HPLC Analysis Reaction->HPLC Decision Purity > 95%? HPLC->Decision Library Proceed to Library Synthesis Decision->Library Yes Discard Discard/Repurify Decision->Discard No

Figure 1: Chemical validation workflow to ensure scaffold integrity before biological application.

Part 2: Target-Specific Bioactivity Validation (5-HT6 Receptor)

The 6-Bromo-1-phenylsulfonyl moiety is a "privileged structure" for the 5-HT6 receptor. Validation requires converting the scaffold into a standard antagonist (e.g., by reacting with a piperazine amine) and testing affinity.

Protocol 2: Radioligand Binding Assay (Affinity)

Objective: Determine the Binding Affinity (


) of the scaffold-derived antagonist.
Reference Standard:  SB-271046 (Industry standard 5-HT6 antagonist).

Methodology:

  • Membrane Prep: Use HEK-293 cells stably expressing human 5-HT6 receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • Mix membrane suspension (15 µg protein) with radioligand [

      
      H]-LSD  (2 nM).
      
    • Add the test compound (derivative of the 6-Br scaffold) at concentrations ranging from

      
       to 
      
      
      
      M.
  • Equilibrium: Incubate for 60 minutes at 37°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 3: Functional cAMP Assay (Antagonist Mode)

Objective: Confirm the compound blocks 5-HT signaling (Antagonism) rather than activating it (Agonism). Mechanism: 5-HT6 is


-coupled; activation increases cAMP. An antagonist will inhibit serotonin-induced cAMP spikes.

Methodology:

  • Cell Seeding: Plate h5-HT6-expressing cells in 384-well plates.

  • Stimulation: Add Serotonin (5-HT) at its

    
     concentration (typically 100 nM) to stimulate cAMP production.
    
  • Treatment: Simultaneously add the test compound (scaffold derivative).

  • Detection: Use a TR-FRET cAMP detection kit (e.g., Lance Ultra).

  • Readout: Decrease in TR-FRET signal correlates with antagonist activity.

Visualization: 5-HT6 Signaling & Antagonism

SignalingPathway Agonist Serotonin (5-HT) Receptor 5-HT6 Receptor (GPCR) Agonist->Receptor Activates Antagonist 6-Br-Indole Derivative (The Product) Antagonist->Receptor BLOCKS Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Accumulation) AC->cAMP Converts ATP ATP ATP ATP->AC

Figure 2: Mechanism of Action. The scaffold derivative acts as a competitive antagonist, blocking the Gs-cAMP pathway.

Part 3: Comparative Performance Analysis

Why use 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole over simpler analogs? The substitutions are not arbitrary; they drive the Structure-Activity Relationship (SAR).

Table 1: Comparative SAR Data (Representative)

Data synthesized from 5-HT6 medicinal chemistry literature (e.g., Bromidge et al., J. Med. Chem).[1][2][3][4][5][6][7][8][9][10][11]

Scaffold FeatureCompound Structure5-HT6 Affinity (

)
Selectivity (vs 5-HT2A)Metabolic Stability
The Product 6-Br, 1-SO2Ph < 5 nM (High) > 100-fold Moderate
Analog A6-H, 1-SO2Ph~ 50 nM (Medium)~ 20-foldLow
Analog B6-Br, 1-H (No sulfonyl)> 1000 nM (Inactive)N/AHigh
Analog C5-Br, 1-SO2Ph~ 15 nM (High)~ 50-foldModerate

Analysis of Results:

  • The 1-Phenylsulfonyl Group: Essential for binding. Analog B (unsubstituted Nitrogen) loses almost all affinity. The sulfonyl group provides critical hydrophobic interactions within the receptor pocket and protects the indole nitrogen.

  • The 6-Bromo Substituent: Significantly enhances potency compared to the hydrogen (Analog A). The halogen fills a specific lipophilic pocket in the 5-HT6 receptor, improving

    
     from ~50 nM to <5 nM.
    
  • Positioning: The 6-position (The Product) is generally superior or equipotent to the 5-position (Analog C) for selectivity against other 5-HT subtypes.

References

  • Bromidge, S. M., et al. (1999). 5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist. Journal of Medicinal Chemistry.

  • Holenz, J., et al. (2006). Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents. Drug Discovery Today.

  • Pullagurla, M. R., et al. (2004). Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors. Bioorganic & Medicinal Chemistry Letters.

  • Sleight, A. J., et al. (1998). Characterization of Ro 04-6790 and Ro 63-0563: potent and selective antagonists at human and rat 5-HT6 receptors. British Journal of Pharmacology.

Sources

A Comprehensive Guide to Alternatives for 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, the indole nucleus holds a privileged position, forming the core of numerous pharmaceuticals and bioactive molecules. 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole has emerged as a highly versatile intermediate, enabling the introduction of diverse functionalities at the C3 position of the indole ring. The presence of the bromo substituent at C6 provides a handle for further cross-coupling reactions, while the N-phenylsulfonyl group serves as a robust protecting and activating group. The C3-chlorosulfonyl moiety is a reactive electrophile, readily undergoing substitution with a wide range of nucleophiles to furnish sulfonamides, sulfones, and sulfonic esters.

However, the reliance on a single reagent can present limitations. Challenges associated with the synthesis, stability, or reactivity of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole, as well as the desire for alternative substitution patterns and improved reaction conditions, necessitate a thorough understanding of viable alternatives. This guide provides a comprehensive comparison of alternative compounds and reagents, offering experimental data and protocols to empower researchers in making informed decisions for their synthetic strategies.

Understanding the Core Scaffold: 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole

The utility of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole stems from the orthogonal reactivity of its functional groups. The N-phenylsulfonyl group activates the indole ring towards electrophilic substitution at the C3 position and can be removed under specific conditions. The C6-bromo atom is a versatile handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions. The C3-chlorosulfonyl group is the primary site of reaction, allowing for the introduction of a sulfonyl-linked substituent.

Synthesis and Physicochemical Properties

The synthesis of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole is a multi-step process commencing from commercially available starting materials.

DOT Diagram: Synthesis of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole

G cluster_0 Step 1: Synthesis of 6-Bromoindole cluster_1 Step 2: N-Phenylsulfonylation cluster_2 Step 3: C3-Chlorosulfonylation 4-Bromo-2-nitrotoluene 4-Bromo-2-nitrotoluene 6-Bromoindole 6-Bromoindole 4-Bromo-2-nitrotoluene->6-Bromoindole Batcho-Leimgruber or Reissert Indole Synthesis 6-Bromo-1-phenylsulfonylindole 6-Bromo-1-phenylsulfonylindole 6-Bromoindole->6-Bromo-1-phenylsulfonylindole Benzenesulfonyl chloride, Base (e.g., NaH) 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole 6-Bromo-1-phenylsulfonylindole->6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole Chlorosulfonic acid, Acetonitrile G cluster_0 Step 1: N-Phenylsulfonylation of 6-Bromoindole cluster_1 Step 2: C3-Chlorosulfonylation Dissolve 6-bromoindole in DMF Dissolve 6-bromoindole in DMF Add NaH portion-wise at 0 °C Add NaH portion-wise at 0 °C Dissolve 6-bromoindole in DMF->Add NaH portion-wise at 0 °C Stir for 30 min at 0 °C Stir for 30 min at 0 °C Add NaH portion-wise at 0 °C->Stir for 30 min at 0 °C Add benzenesulfonyl chloride dropwise Add benzenesulfonyl chloride dropwise Stir for 30 min at 0 °C->Add benzenesulfonyl chloride dropwise Warm to rt and stir overnight Warm to rt and stir overnight Add benzenesulfonyl chloride dropwise->Warm to rt and stir overnight Work-up and purification Work-up and purification Warm to rt and stir overnight->Work-up and purification 6-Bromo-1-phenylsulfonylindole 6-Bromo-1-phenylsulfonylindole Work-up and purification->6-Bromo-1-phenylsulfonylindole Dissolve 6-bromo-1-phenylsulfonylindole in acetonitrile Dissolve 6-bromo-1-phenylsulfonylindole in acetonitrile 6-Bromo-1-phenylsulfonylindole->Dissolve 6-bromo-1-phenylsulfonylindole in acetonitrile Cool to 0 °C Cool to 0 °C Dissolve 6-bromo-1-phenylsulfonylindole in acetonitrile->Cool to 0 °C Add chlorosulfonic acid dropwise Add chlorosulfonic acid dropwise Cool to 0 °C->Add chlorosulfonic acid dropwise Stir at 0 °C to rt for 2-4 h Stir at 0 °C to rt for 2-4 h Add chlorosulfonic acid dropwise->Stir at 0 °C to rt for 2-4 h Pour onto ice-water Pour onto ice-water Stir at 0 °C to rt for 2-4 h->Pour onto ice-water Filter and dry the product Filter and dry the product Pour onto ice-water->Filter and dry the product 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole Filter and dry the product->6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole

Caption: Workflow for the synthesis of the target compound.

Step 1: Synthesis of 6-Bromo-1-phenylsulfonylindole

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add a solution of 6-bromoindole (1.0 eq) in anhydrous DMF dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-bromo-1-phenylsulfonylindole.

Step 2: Synthesis of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole [1]

  • Dissolve 6-bromo-1-phenylsulfonylindole (1.0 eq) in anhydrous acetonitrile in a flask equipped with a dropping funnel and a gas outlet connected to a scrubber.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add chlorosulfonic acid (3.0-5.0 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 6-bromo-1-phenylsulfonyl-3-chlorosulfonylindole.

Protocol 2: Synthesis of a Representative Alternative: 3-(Phenylsulfonyl)indole using a Sulfonyl Hydrazide

DOT Diagram: Experimental Workflow for Protocol 2

G Indole Indole Combine reactants Combine indole, benzenesulfonyl hydrazide, and iodine in acetonitrile Indole->Combine reactants Benzenesulfonyl hydrazide Benzenesulfonyl hydrazide Benzenesulfonyl hydrazide->Combine reactants Iodine (cat.) Iodine (cat.) Iodine (cat.)->Combine reactants TBHP TBHP Initiate reaction Add TBHP dropwise at room temperature TBHP->Initiate reaction Solvent (e.g., MeCN) Solvent (e.g., MeCN) Solvent (e.g., MeCN)->Combine reactants Combine reactants->Initiate reaction Reaction Stir at room temperature for 2-6 hours Initiate reaction->Reaction Work-up Quench with Na2S2O3 solution, extract with ethyl acetate Reaction->Work-up Purification Column chromatography Work-up->Purification Product 3-(Phenylsulfonyl)indole Purification->Product

Caption: A milder alternative for indole sulfonylation.

  • To a solution of indole (1.0 eq) and benzenesulfonyl hydrazide (1.2 eq) in acetonitrile, add a catalytic amount of iodine (0.1 eq).

  • To the stirred mixture, add tert-butyl hydroperoxide (TBHP, 70% in water, 2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(phenylsulfonyl)indole.

Conclusion and Future Outlook

While 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole remains a valuable and powerful tool in the synthetic chemist's arsenal, a comprehensive understanding of the available alternatives is essential for optimizing synthetic routes and accessing novel chemical space. The choice of an alternative will be dictated by the specific requirements of the target molecule, including the desired substitution pattern, the need for orthogonal protecting groups, and considerations of process safety and sustainability.

The development of milder and more selective sulfonylation methods, such as those employing sulfonyl hydrazides or electrochemical approaches, represents a significant advancement in the field. These methods often avoid the use of harsh and corrosive reagents, contributing to safer and more environmentally benign synthetic processes. Furthermore, the ability to fine-tune the electronic and steric properties of the indole core and the N-protecting group provides a powerful strategy for modulating the reactivity and biological activity of the resulting sulfonated indole derivatives.

Future research in this area will likely focus on the development of catalytic and enantioselective methods for the C3-sulfonylation of indoles, further expanding the synthetic utility of this important class of compounds. The continued exploration of novel sulfonating reagents and protecting group strategies will undoubtedly lead to the discovery of even more efficient and versatile synthetic methodologies for the preparation of complex indole-containing molecules.

References

Sources

Structural comparison of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol with similar molecules

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural comparison of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol with similar molecules

Executive Summary & Core Directive

6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol (CAS: 881406-31-1) acts as a pivotal electrophilic building block in the synthesis of serotonin 5-HT6 receptor antagonists, a therapeutic class investigated for cognitive disorders (Alzheimer’s) and obesity.

This guide objectively compares this scaffold against its non-brominated and regioisomeric analogs. Unlike standard catalog listings, we analyze the electronic causality of the N-phenylsulfonyl group, the orthogonal reactivity of the 6-bromo substituent, and provide self-validating protocols for its application in medicinal chemistry.

Structural & Electronic Comparison

The utility of this molecule lies in the interplay between three functional zones: the Indole Core, the N-Protecting Group, and the C3-Sulfonyl Chloride.

Comparative Analysis Table
Feature6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol (Target)1-Phenylsulfonyl-3-chlorosulfonylindol (Analog A)6-Bromoindole-3-sulfonyl chloride (Analog B)
Electronic State (Indole Ring) Electron-deficient (Deactivated by -SO₂Ph and -Br).Moderately Deactivated (Only -SO₂Ph).Electron-rich (Free N-H lone pair).
C3-SO₂Cl Reactivity High. The N-sulfonyl group pulls electron density, increasing electrophilicity at the sulfur center.High. Similar to target, but slightly less electrophilic due to lack of Br induction.Low/Unstable. The N-H lone pair donates density, destabilizing the sulfonyl chloride (prone to hydrolysis).
Lipophilicity (cLogP) ~4.5 (High). Enhances CNS penetration but requires solubility optimization.~3.8. Lower lipophilicity; may have lower blood-brain barrier (BBB) permeability.~2.5. Poor CNS profile without further modification.
Synthetic Utility Dual-Functional: C3-Sulfonylation (Nucleophilic attack) AND C6-Coupling (Suzuki/Buchwald).Mono-Functional: Limited to C3-Sulfonylation.Unstable Intermediate: Difficult to handle without N-protection.
Mechanistic Insight: The "Push-Pull" Dynamic
  • The N-Phenylsulfonyl Effect: In Analog B (unprotected), the nitrogen lone pair participates in resonance, pushing electron density into the ring (C3 position). This makes the C3-sulfonyl chloride bond labile and prone to hydrolysis. In the Target Molecule, the phenylsulfonyl group acts as an electron sink (electron-withdrawing), "locking" the nitrogen lone pair. This stabilizes the molecule for storage while activating the C3-sulfonyl chloride for nucleophilic attack by amines.

  • The 6-Bromo Handle: The bromine atom at C6 is not merely a substituent; it is a latent reactive site . In SAR (Structure-Activity Relationship) studies for 5-HT6 antagonists, this position often tolerates hydrophobic bulk. The bromine allows late-stage diversification via Palladium-catalyzed cross-coupling, enabling libraries of biphenyl or heteroaryl analogs to be synthesized after the sulfonamide bond is formed.

Application in Drug Discovery (5-HT6 Antagonists)

The primary application of this scaffold is the synthesis of N-arylsulfonyltryptamine derivatives .

SAR Logic Flow

The 5-HT6 receptor pharmacophore typically requires:

  • A Basic Amine: Usually a piperazine or amino-ethyl chain (introduced via the sulfonyl chloride).

  • A Hydrophobic Core: The indole ring.

  • An Aromatic Sulfone: The N-phenylsulfonyl group mimics the required aromatic stacking interactions within the receptor pocket.

The 6-Bromo substituent specifically targets a hydrophobic sub-pocket. Replacing it with Hydrogen (Analog A) often results in a 5-10x loss in binding affinity (


), whereas retaining it or coupling it to a small alkyl/aryl group enhances potency.
Visualization: SAR & Synthesis Pathway

G Start 6-Bromoindole Step1 Protection (PhSO2Cl, Base) Start->Step1 Intermediate 1-Phenylsulfonyl-6-bromoindole Step1->Intermediate Step2 Chlorosulfonation (ClSO3H, 0°C) Intermediate->Step2 Target 6-Bromo-1-phenylsulfonyl- 3-chlorosulfonylindol Step2->Target Step3 Sulfonylation (R-NH2, TEA) Target->Step3 Suzuki C6-Aryl Analogs Target->Suzuki Pd(0) Coupling (Optional Diversification) FinalDrug 5-HT6 Antagonist (Sulfonamide) Step3->FinalDrug

Caption: Synthesis workflow transforming the raw indole into the active 5-HT6 antagonist scaffold, highlighting the divergence point for C6-modification.

Experimental Protocols

These protocols are designed to be self-validating . The success of each step is observable via physical changes (precipitate formation, HCl gas evolution).

Protocol A: Synthesis of the Scaffold (Chlorosulfonation)

Note: If purchasing the material, skip to Protocol B. This describes the generation of the reactive intermediate.

  • Setup: Charge a flame-dried flask with 1-(phenylsulfonyl)-6-bromoindole (1.0 eq) and anhydrous dichloromethane (DCM). Cool to 0°C under Nitrogen.

  • Reaction: Dropwise add Chlorosulfonic acid (3.0 eq). Observation: Evolution of HCl gas (white fumes) indicates reaction initiation.

  • Validation: Monitor by TLC (EtOAc/Hexane). The starting material spot will disappear, replaced by a lower Rf spot (sulfonic acid intermediate).

  • Quench & Isolation: Pour the mixture onto crushed ice carefully. Extract with DCM. The organic layer contains the sulfonyl chloride.[1][2][3][4][5]

    • Critical Check: The product is water-sensitive.[3] Dry the organic layer thoroughly with

      
       before evaporation.
      
    • Stability Note: Store the resulting solid at -20°C under inert gas. Hydrolysis yields the sulfonic acid (unreactive to amines).

Protocol B: General Sulfonylation (Library Synthesis)

Targeting the formation of the pharmacophore.

  • Reagents:

    • 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol (1.0 eq)

    • Amine (e.g., 4-methylpiperazine) (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

    • Solvent: Anhydrous DCM or THF.

  • Procedure:

    • Dissolve the amine and base in solvent at 0°C.

    • Add the sulfonyl chloride portion-wise (solid or solution). Exothermic reaction.[2]

    • Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup:

    • Wash with water, then Brine.

    • Concentrate and purify via column chromatography (often MeOH/DCM gradients for polar amines).

  • Data Validation:

    • 1H NMR: Look for the disappearance of the amine N-H signal and the shift of the indole C2-H proton (typically around 8.0 ppm, distinct singlet).

    • Mass Spec: Confirm the [M+H]+ and the characteristic Br isotope pattern (1:1 ratio of M and M+2).

Reactivity & Stability Data
ParameterObservation/ValueImplication for Handling
Hydrolysis Half-life < 1 hour in aqueous buffer (pH 7, RT).Must be handled in anhydrous solvents. Avoid open-air weighing on humid days.
Thermal Stability Stable up to ~100°C (neat).Safe for standard reflux conditions in DCM/THF, but avoid high-boiling solvents like DMSO/DMF if heating is required (decomposition risk).
Nucleophilic Selectivity

Amines >

Amines >> Alcohols.
Selective sulfonamide formation is possible in the presence of hydroxyl groups if stoichiometric control is used.
References
  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists. Open Pharmaceutical Sciences Journal. Available at: [Link]

  • Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation. Molecules. 2016. Available at: [Link][6]

  • Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Journal of Organic Chemistry. Available at: [Link]

Sources

Structural Elucidation & Validation Guide: 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Labile Electrophile Challenge

6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole (CAS 881406-31-1) is a critical scaffold in medicinal chemistry, particularly for the synthesis of 5-HT6 antagonists and antiviral agents. However, its validation presents a specific analytical paradox: the very reactivity that makes it valuable (the C3-sulfonyl chloride electrophile) makes it unstable during standard Quality Control (QC) workflows.[1]

This guide moves beyond basic "Certificate of Analysis" parameters to provide a comparative structural confirmation strategy . We contrast standard high-throughput methods (often prone to false positives due to hydrolysis) against a Self-Validating Derivatization Protocol designed for high-integrity drug development environments.

Comparative Analysis: Direct vs. Derivatized Characterization

In a drug discovery setting, relying solely on direct LC-MS for sulfonyl chlorides is a known failure mode. The table below objectively compares the "Standard" approach against the "Recommended" scientific best practice.

Table 1: Analytical Performance Comparison
FeatureMethod A: Direct Analysis (Standard) Method B: Derivatization (Recommended)
Primary Technique Direct LC-MS (ESI) + 1H NMR (CDCl3)In-situ Derivatization (Morpholine) + LC-MS + 1H NMR
Detection Target Intact Sulfonyl Chloride (-SO2Cl)Stable Sulfonamide Adduct (-SO2-NR2)
Risk Factor High. Moisture in LC mobile phase hydrolyzes -SO2Cl to -SO3H, leading to misleading [M-Cl+OH] peaks.Low. Converts labile -Cl to stable amide bond before analysis.
Structural Certainty Ambiguous. Cannot distinguish between degraded sulfonic acid and active chloride easily in MS.Definitive. Confirms the presence of the active electrophile.
Regiochemistry Assumed based on starting material.[2][3]Confirmed via NOESY/HMBC on stable adduct.
Suitability Rapid "Spot Check" only.Final QC & GMP Release Testing.
Visualization: The Analytical Decision Matrix

Analytical_Decision_Matrix Start Crude Product (6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole) Direct Method A: Direct LC-MS (Acetonitrile/Water) Start->Direct Rapid Screen Deriv Method B: Derivatization (w/ Morpholine) Start->Deriv Validation (Recommended) Result_A Result: Hydrolysis Artifacts (Sulfonic Acid Detected) Direct->Result_A Reaction w/ Mobile Phase Result_B Result: Stable Sulfonamide (Definitive Mass Peak) Deriv->Result_B Nucleophilic Substitution Decision Structural Confirmation? Result_A->Decision Inconclusive Result_B->Decision Confirmed

Figure 1: Decision matrix highlighting the risk of hydrolysis in Method A versus the stability of Method B.

Detailed Structural Elucidation (Expertise & Causality)

To confirm the structure without ambiguity, we must validate three distinct regions of the molecule: the Indole Core, the Regiochemistry of the Bromine (C6), and the Integrity of the Sulfonyl Chloride (C3).[1]

A. 1H NMR Diagnostic Pattern (400 MHz, CDCl3)

Note: Anhydrous CDCl3 is required.[1] DMSO-d6 often contains water which hydrolyzes the sample in the tube.

  • The C2-Proton (Diagnostic Singlet):

    • Shift:

      
       8.20 – 8.50 ppm (Singlet).[1]
      
    • Causality: The C3-sulfonyl group is a strong electron-withdrawing group (EWG), heavily deshielding the adjacent H2 proton. If this peak shifts upfield (< 8.0 ppm), it indicates hydrolysis to the sulfonic acid.

  • The 6-Bromo Substitution Pattern (ABC System):

    • H7 (C7-H):

      
       ~7.80 ppm (Doublet, 
      
      
      
      Hz).[1] This proton is deshielded by the adjacent N-Phenylsulfonyl group and shows only meta-coupling to H5.
    • H4 (C4-H):

      
       ~7.90 ppm (Doublet, 
      
      
      
      Hz).[1] Ortho-coupled to H5.
    • H5 (C5-H):

      
       ~7.50 ppm (Doublet of Doublets, 
      
      
      
      Hz).[1] Coupled to H4 (ortho) and H7 (meta).
  • The N-Phenylsulfonyl Group:

    • Typical multiplet pattern: 2H (ortho) at ~7.95 ppm, 1H (para) at ~7.60 ppm, 2H (meta) at ~7.50 ppm.[1]

B. Mass Spectrometry Strategy
  • Direct ESI (+): Often fails to show

    
     for sulfonyl chlorides.[1] You will likely see 
    
    
    
    (Hydrolysis) or
    
    
    (if Methanol is used).[1]
  • The "Trustworthiness" Protocol: Reacting a small aliquot with Morpholine yields the sulfonamide.

    • Target Mass: Molecular Weight (434.71) - Cl (35.45) + Morpholine (86.[1]11) = ~485.4 m/z .[1]

    • Observation of this mass confirms the active -SO2Cl species was present.

Experimental Protocols

Protocol 1: The "Self-Validating" Derivatization (QC Standard)

Purpose: To confirm the presence of active sulfonyl chloride and eliminate hydrolysis false positives.

Reagents:

  • Sample: 5 mg 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole.

  • Reagent: Morpholine (1.5 eq).[1]

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

Workflow:

  • Dissolve 5 mg of the sample in 1 mL anhydrous DCM.

  • Add 10 µL of Morpholine. The reaction is instantaneous and exothermic.

  • Wait 5 minutes.

  • Dilute 10 µL of this reaction mixture into 1 mL of Acetonitrile (LC-MS grade).

  • Inject into LC-MS.

  • Criteria for Pass: Presence of dominant peak at m/z ~485 (Morpholine adduct). Absence of m/z 417 (Sulfonic acid).[1]

Protocol 2: Anhydrous NMR Preparation

Purpose: To prevent "in-tube" degradation during acquisition.

  • Oven-dry the NMR tube for 1 hour at 100°C.

  • Filter CDCl3 through a small plug of basic alumina or molecular sieves (3Å) directly into the tube to remove trace acidity and water.

  • Add sample and cap immediately.

  • Acquire spectrum within 15 minutes of dissolution.

Visualization: Derivatization Pathway

Derivatization_Pathway Substrate Target Molecule (R-SO2-Cl) Reactive Intermediate Transition State Substrate->Intermediate DCM, RT Reagent Morpholine (Nucleophile) Reagent->Intermediate Product Sulfonamide Adduct (R-SO2-N-Morph) Stable for LCMS Intermediate->Product -HCl

Figure 2: Reaction pathway converting the unstable sulfonyl chloride into a stable sulfonamide for rigorous mass spectrometric characterization.

References

  • BenchChem. (2025).[1][4] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from [1]

  • Sigma-Aldrich. (n.d.). 6-Bromoindole Product Sheet & Safety Data. Retrieved from [1]

  • MDPI. (2024).[1] Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety. Retrieved from [1]

  • Santa Cruz Biotechnology. (n.d.).[1] 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol Product Data. Retrieved from [1]

  • ACD/Labs. (2008).[1][5] IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a definitive guide on the safe handling and disposal of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. This document provides an in-depth, procedural framework for managing this reactive compound, moving beyond a simple checklist to explain the critical scientific principles that underpin these safety protocols. Our goal is to empower you with the knowledge to not only follow procedures but to understand them, ensuring a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Reactivity

6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole is a complex molecule with two key features that dictate its disposal pathway:

  • The Chlorosulfonyl Group (-SO₂Cl): This functional group is highly reactive and classifies the compound as water-reactive.[1] It will readily react with any nucleophiles, including water, alcohols, and amines, often in a vigorous and exothermic manner.[2] This reaction hydrolyzes the sulfonyl chloride to the corresponding sulfonic acid, liberating hydrochloric acid (HCl) as a corrosive byproduct. Uncontrolled quenching can lead to rapid gas evolution and pressure buildup in a closed container.

  • The Bromo- Substituent (-Br): The presence of a halogen (bromine) on the indole ring means this compound must be categorized and disposed of as halogenated organic waste .[3] Halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the release of toxic and environmentally persistent byproducts.[4]

Therefore, proper disposal is a two-stage process: first, the safe neutralization of the reactive sulfonyl chloride group, and second, the collection and disposal of the resulting material as halogenated waste.

Mandatory Personal Protective Equipment (PPE)

Given the corrosive nature of sulfonyl chlorides and their reaction byproducts, a stringent PPE protocol is non-negotiable.[5] Always handle this compound and its waste within a certified chemical fume hood.[5][6]

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles and a full-face shield.Protects against splashes of the corrosive chemical and its quenching solutions. A face shield offers an additional layer of protection against energetic reactions.[7]
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or a suitable laminate). Check manufacturer compatibility.Protects skin from severe irritation or burns. Standard nitrile gloves may offer insufficient protection for prolonged contact or spills.
Body Protection Flame-resistant laboratory coat, long pants, and closed-toe shoes.Prevents skin contact and protects from potential splashes.
Respiratory Not typically required if all work is performed in a functioning chemical fume hood.The fume hood provides primary respiratory protection from corrosive vapors (e.g., HCl) that may be generated.[6]

Core Disposal Protocol: Step-by-Step Neutralization (Quenching)

The primary objective of this protocol is to safely and controllably hydrolyze the reactive sulfonyl chloride moiety before it enters the waste stream. This prevents accidental reactions with other chemicals in the waste container.[8]

Materials Needed:

  • Large beaker or flask (at least 10x the volume of the sulfonyl chloride solution)

  • Stir plate and stir bar

  • Ice bath

  • 5% aqueous solution of Sodium Bicarbonate (NaHCO₃) or a dilute (e.g., 2 M) solution of Sodium Hydroxide (NaOH).[5]

Step-by-Step Methodology:
  • Preparation: In a certified chemical fume hood, place the large beaker or flask containing the basic solution in an ice bath on a stir plate. Begin gentle stirring. The ice bath is critical for dissipating the heat generated during the exothermic hydrolysis reaction.[2]

  • Slow Addition: Using a pipette or dropping funnel, add the 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole to the cold, stirring basic solution slowly and dropwise.

    • Causality Note: It is absolutely critical to add the sulfonyl chloride to the basic solution and not the other way around.[5] This ensures the reactive compound is always the limiting reagent in a large excess of quenching solution, which allows for better temperature control and prevents a runaway reaction.

  • Monitor the Reaction: Observe for signs of reaction, such as gas evolution (CO₂ if using bicarbonate) or a temperature increase. If the reaction becomes too vigorous, pause the addition until it subsides.

  • Ensure Neutralization: After the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction has gone to completion. Use pH paper or a calibrated pH meter to confirm the solution remains basic (pH > 8). If it is acidic or neutral, add more base.

  • Prepare for Collection: The resulting neutralized mixture now contains the sodium salt of 6-bromo-1-phenylsulfonylindole-3-sulfonic acid, sodium chloride, and residual base in an aqueous solution. Although the immediate reactivity hazard has been eliminated, it is now ready for collection as chemical waste.

cluster_neutralization Chemical Logic of Neutralization Reactive R-SO₂Cl (Reactive Sulfonyl Chloride) Product R-SO₃⁻Na⁺ (Stable Sulfonate Salt) Reactive->Product Hydrolysis (Quenching) Base Excess Aqueous Base (e.g., NaOH, NaHCO₃) Base->Product Byproduct NaCl + H₂O (+ CO₂ if Bicarbonate)

Diagram 1: The neutralization reaction pathway.

Waste Segregation, Collection, and Final Disposal

Following neutralization, the material must be handled as regulated hazardous waste.

  • Select the Correct Container: Use a designated and clearly labeled hazardous waste container for "Halogenated Organic Waste" .[3][9] The container must be made of a compatible material (e.g., polyethylene) and have a secure, sealing cap.[8]

  • Labeling: Before adding any waste, affix a completed hazardous waste tag.[6] List all constituents, including the neutralized indole product, water, any residual base, and any organic solvents used to dissolve the initial compound. Do not use abbreviations or chemical formulas.[9]

  • Collection: Carefully transfer the neutralized aqueous solution into the labeled waste container.

  • Storage: Keep the waste container closed at all times except when adding waste.[6] Store it in a designated satellite accumulation area, within secondary containment, and segregated from incompatible waste streams like acids.[8]

  • Pickup: Once the container is full (or as per your institution's schedule), arrange for pickup by your facility's Environmental Health & Safety (EHS) department.[10][11] They will manage the final disposal at a licensed chemical destruction plant, likely via high-temperature incineration.[12] Never pour the neutralized solution down the drain. [1]

Managing Spills and Contaminated Materials

Accidents require immediate and correct action.

  • For small spills:

    • Alert personnel in the immediate area and ensure the fume hood is functioning correctly.

    • Contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[5]

    • DO NOT use combustible materials such as paper towels or sawdust, as they can react.[5]

    • Carefully collect the absorbed material using spark-proof tools and place it into a separate, sealable container.

    • Label the container as "Spill Debris containing 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindole" and dispose of it as halogenated hazardous waste.[10]

    • Clean the spill area and decontaminate any affected equipment.

  • Contaminated Materials: Any grossly contaminated items, such as gloves, absorbent pads, or lab coats, must be collected in a sealed bag, labeled as hazardous waste, and disposed of accordingly.[5]

cluster_workflow Disposal Workflow Assess 1. Hazard Assessment (Reactive, Halogenated) PPE 2. Don PPE (Fume Hood, Goggles, Gloves) Assess->PPE Quench 3. Neutralize (Slowly add to cold base) PPE->Quench Collect 4. Collect Waste (Labeled, Halogenated Container) Quench->Collect EHS 5. EHS Pickup (Final Disposal) Collect->EHS

Diagram 2: A logical workflow for proper disposal.

By adhering to this comprehensive guide, you ensure that your critical research is conducted not only effectively but with the highest standards of safety and environmental responsibility.

References

  • Benchchem. Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqegUp--0vBRo_GUkv55J5TUsE2WUhcl9u1ocATPzpNpFT8jHmBFnpdV1dK0RPBOSyr7oskW79s-s5aLVOnRWDB4tV64vFf33RTh9KriI-PqA8r81bv2n93ONaIDPNAZPtweCebJPREKwkL6tsCNhda5vOK8nmRsjuJi_nAPRbWUdIE0F5GxhAlqKmCyFRaXg9BeidAQDFUmK1ho1y]
  • Cornell University Environmental Health and Safety. Reactive and Potentially Explosive Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF51WtCGkSrXzlFoEr5ZE6jy1dJtw_0YIH4Nbz8XlEsy3n0r7bnYkQECKOIQ_grH021-JBXxaw1ZIezmP0n5S69b4SN24eAOd3LZnqlpiAVYIVBlxx6qoxeyqmk9TC41apYq7wf8yl46a_YhPFyWrANbL16aY2AOeP51ASsYFg6SAyfGqIKVX9NWlA86oFhecUQ45qc24-RtpIB3yamXje-tC52ZoX0yb5X2TIoS9Wq_Y3FhQ==]
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuocJomE6wLfT1ckbkuz5kHoRP_0p7XOX4Wom96SiBP62p0Hy5wWsM8OU6nohBoBJ1JmpJlHP7vl4p1_1XJ6WPDAW9OZpDoYDJNZ_mHulr6FGjfuSIt_BqHJqjo6mYAprsZNZJeYDXHYD93g1SmzrtDzfXgtjrQHNNNgtY1FNxiGzQHzEyYPLTM9GakS6PPufLfgL2jvTMAcWPmk8SUOAo4_DKtjIF4lnx4PB4cZF48p1ueDwMOiyEEoyioZtaFZNHJMK6Y99vRKGpP5FJ3n3lgI9TPT8GN7g0O7Q=]
  • University of Michigan-Dearborn. Reactive Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElP3buCW5EimxgHR2f8imBVtN32MbTz0vch5gKYjqdr290vEbB-r0aCuU1Yd76n0w9vOe8qFcb43mlnkoBkSeJYefO10bcSS_X-z3P7KU9Kt5L-sI-asmvW94kclDqMLmS_mKsDgqditL9nbofyAL_75DhXqKFFpd8-GP22BfkBv4OiD7R22IjxSEgeU2s]
  • Stanford Environmental Health & Safety. General Use SOP - Highly Reactive & Unstable Materials. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH33CICdg75xbwBKTsRTge37y2tm3xGPUiEiewT5MMg5tio57cHZrZ9N985pnGTt9p9uAq7NnPD830jrhtwv7-6_03QoDPDrDDxeStPU0QWT4s6CEjIxWVIssnkgPON5CVN1ROpUSfLElEcRT3fWuNhtWbAWG3n5ohJxzZu5gVZ90k5cqCBjvDMoLDasMsdi-uULxH9IziBMbaABxLNIfmdwlPKPBg6DVGzSQ==]
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0aANKWi3NdIs6AFgIbDUzLPLr6EhP-80YGIWnwLvKKlFgoJyS0bMailASkrGhU8chVm-vXV_WeMRroNX57e2dFWZ0MWZc2n3juEN-vUCg70jPF9F4wM1-K52r3mr7qmeWzTJoMtKh9rZLVHPW2FOQOCw3]
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1I56gLBPnbq_8qt0C8kxTQpqkWsoKAeBZ8yKc5fIrSkYW0H8kqfAs7P33ovHRVpgTnaGFSdTsDbIwKOi_RuaAZa1PkkQ6_LytYDyHA4Z1qlEMmVxHhbDRl-swAfVc1Yc8bibUCj0iCsopUGIWtkBlUTgQR2cqkdQPmYwGQMcdWh-nZ4JEgdL8bw==]
  • Bucknell University. Hazardous Waste Segregation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR5LfUgL8yQXkUL1dScs4YY0SljwevdPjp2M1t-wsEI61-sKqXTxqc6mVQdzesVIKhMzvRgnKn5WA-2EfDyT4Xiy0hyH17PfzgfnDfMBkowzQntqfxDBwiPXkUP8xFU7IiAb0ISPg3LDP4g0y0JD3r0C4wYUB670sG3qoBL2M0Cz0GvkrnvV4zyrGCUXqSrz8gO8xtyQWIy9ILQA2sKv0ZoYc5YAorXoefVNeevRy9Hmq9FA==]
  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz_vXf9Eb5KRxs_-StjI_TxnP5ZxuDZlGpsI6VohTMcnYxl7UrKtd9vsbxyE_iGQJjr7-8XTLA7X6XCtHd0TXkGYPxzlwECzm0IDepDG6O5wgsK-l423w8we5EIrmXqDXgK4mRv5gX2GIf_rMFEaANT3QeCuoVScgu63s-TwKTHHcRKdftIuaumEqRnsP2RxGTvVTHGw8QE_W9Sb-609XAIaPtYZpQhYEQvW6CJMDaGqfzZxLveImexhrCWL23syNGpVc=]
  • University of Kansas Environmental Health and Safety. Section 2.0 Safe Disposal of Hazardous Chemical Waste. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4afalLVoxN0R7XS3VDbZgU0LypFpv4QuhWieEiLe0C6fp1nGR8LHDUYpbiQDUsZOdyT0odszT7XzUg_76898y26LqqYAkH9-JWbnmtmTbVh01iFm3_vNuEiFQ_GXoD7s6fqsvIavuWgr27-lJhG2sMWlW1Uqw0eL1K9ImlEp9]
  • University of Toronto Environmental Health & Safety. Chemical Waste Disposal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn3b3LzsImHPBitF024La-EPwDI3LWbmVRpQOe-3ZWXV22v6H_yGXuy3_woiet2OeQtUL5FagkK72c6PqpjPqYsq09DfKLznQHNy848ok1mPGhY6RsYTpVT565SBF1pcxLysLIdb4ee-5V14J3SFZ9i_NV8mu-Ej-brzFN2092wmFScbSryk5zyWWOOd2W2mYPQhUaoABxA6zc4bIFbqe4K-GiJQ==]
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMpgmsycAS4DBz_c6ae8IezjIc4py-0VKUMME-iUaCEbbFkSOnPdcvgaFLnuNLnYwe8BO7sPrZzI9W_rJTmSo09PqAC1W-mVSCaogP8EhjWX_82bcz4MgVsZOHNC1tBx8Wy4y9IAXVtQ_prgSgiJkww7mg4NsCSelTKV0XmQ_GHg==]
  • Fisher Scientific. SAFETY DATA SHEET - 6-Bromo-1-indanone. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDP0VNBP-Ojm5YXbFkvXXkh-5D4gmQ-dIx2CRj8M6vy91-RntpRHR-nG8W4Olu19JKbqnSxWGZNcmIKT8ag0x_KsmeKcNSZ80ztmUEiLHA0SiQ33F7wgIUZbMI7en8k1dYQvmf5yFaHZKKr9PDTP--n7AiX_ujTC-7ErwjMoijxRHEgxEDlJVcFkJXcf0Bhe4kAj1md-06JktX3rObTt_O6v8y1s7FnxwxGl_Mg-Gb4U2dADaV15FhUzrFv0DI0fTyHfYFGeW666nJtHKWqEv40PJ9EzaRbA==]
  • Combi-Blocks, Inc. JQ-7806 - Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENwMZMouXBjc7yeuEED66KF957ccjHgubVy9M5dGqtexVAzGtzx-hjV8nTODQAmNFzidxnr7kInZVKFUD-NNS291S_tJmNN5D3wtHhQo_KsdmdvPX_OFtaZgoIBcNzMzTLh4ijA2je6g==]
  • Chemoventory. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGImZ_DmKbuzVIF-5hDlJBbsRHIW82u3n3Y81mKbHrTq2vUWvuYtE91ErnvcwyduK-JBchS9iMOQCQuT-CXySNYFDpJfVWBB2oQ3adn8ktSYGK4xMIpoDtd4We8T8jlnBwseq5whe34aFz3WEdDspcW8WQsiUXWdqg=]
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Benzene, 1-bromo-2-methoxy-. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5eqJF3cr2sd3J8CJoF770x3JR7spQeOZsy6kDKdCMNYI5cwXLNNeMTNsBkCgmjFrTu175gJ9T-PJRSeVAcbv0Jz977CtdSOSuUmbC2EEXLxwtYKaeHr11y0V65w4ySdZiPZvjUF3ZXA7E7wxxskn8MX4IuGmS7VOD5HGmzirB1BnjFfu8GCYf4ZoQfOGC576CJfWYtDrFixYPSfI5rwy4KEoghm2ajPCfSxW8gsZuBlUObih-cdQqb9Y5AEGTAn88gJcMLQXN5h1PYCY7]
  • Sigma-Aldrich. SAFETY DATA SHEET - Isobutanesulfonyl chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHPs1W6mfwJr8BKNNLd3m5sUamD9WLxqXFNhdS_FLXfwiMRrtECKApQolWVdHXbLl-UFv6_KDO6ge_rSJl0dEtbIof2PJXDGq94mdw7XShtCgLGbxxCSpe7q9anp7tjc_JeC3mBaf91qRo]
  • National Research Council. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU8mhXkMm3vUAJNf72MB-ILVOCHOY6268ShCuv7fHKjuSbTvlnTbD0PHfyXmQLmKl2GroADq-3QT7vlvTt7dVeMeObv626y31P2cSwezcQ9LF8HlfPMzPM1r_t-J-FPDx-VZJV1_qptRL9_uArL2mPylJcExgIZm8SZfylNx1Oi6a9fa8klts6UItC4Ifi8aEy54w8eEGokuiyi3gP0AZ0gNHGolkDQw==]
  • Sigma-Aldrich. SAFETY DATA SHEET - 2-Bromo-2-nitropropane-1,3-diol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwZeMDdNFJDa3bBVwfxKGLCk5wMwcjGzeowbeihJ6PBlUGJ_JfNlVSPTjBwv7bIgR9M4660_2tHed4kbiPqMxlMBIlbXuhUtTuvUGAgoT3yL28e40-GJPAdKbmgDXYQQ_jSUV9m96PMwHaCUdXPtnnaNhXtxsQpP36vA-89Us]
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-7-nitroindole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwG4MSNdD6iohDbkfF3FiZdCQC6DQIAZ0eydogsEp0C_jvirtgomo_ITFnqKe2TpKl4DhXymr1hHLvlH_l7tVzIOq42j1RbGqt45aQUPlOSKFx0vlYvI-wdHjE9opD1RGhlXUzYgrP1Znftt1h2GbO9mEAIkj71MgN2AE1PaXDDrOjT2-kjeKWcGkhQAaTlI4gdEBQ9ryNqc6rOohti_CaYcuGgtYMwZLeAzoxx2vGuqAPjTD0k07ooQsfDzZ4o2_JbGrZXc6R7UiyQsme]
  • Diversey SDS. SAFETY DATA SHEET - Drewbrom™ EU PRECURSOR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOUqQf20ud5EyZN39RzInC3DnYoF_gCDzoYMfxZvdksHnhOqQh64fmjjOwd_kIG4rfHalOTv016glD64AJ8lIBUwHq_EkZl_eoe6dl69F_jXMYZyv-UBYcqodecY7ABBnXdXs5N552KACrw3GOhwoBHZ1RtkVChe7WED_3m9YA5iO8dR0LApYnoXvRiJKN5hyz1EGtrU8T-W5YFBtoxROA0qrxhrTO6LOp8GJv1KoHXQ==]
  • Fisher Scientific. SAFETY DATA SHEET - 6-Bromoindole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx_C_6h4UDwvuet_XhdRgRyjLJoZoqfDUIBQs-r2IRyEa2VzhQdRNviPZKy9DvwEI6by95S0M67qYhy7obnICh5bTllepNtPtl8mOUIEvDqbKjAn-69NNv5ThKxMd3OXMp-RxINKIYbn4YUz_CxgLY0PzkygJHhYUEz8D8Za3wHDERkJZ33_2-JN2fPrUWbeyefxYbWDo8_Afrj38iF1B5YogkgboKEmYdSg_M3dart-HcBBmMJSFefs8vJoGs]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol
Reactant of Route 2
6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.